Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5-10-4-6(9)11/h10H,4-5H2,1-3H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOARPSBRJDOVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate: A Comprehensive Technical Guide
Executive Summary & Chemical Identity
Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate (CAS: 148431-11-2) is a highly versatile, bifunctional building block extensively utilized in advanced organic synthesis, peptidomimetic design, and drug discovery. Structurally, it consists of a secondary amine flanked by a tert-butyl ester and a primary amide. This specific molecular architecture makes it an ideal precursor for synthesizing complex macrocycles, PROTAC linkers, and modified aza-peptides[1].
By providing orthogonal reactivity—where the secondary amine can be functionalized independently of the protected carboxylic acid—this compound accelerates the assembly of complex therapeutic scaffolds.
Table 1: Core Chemical Identifiers
| Property | Value |
| IUPAC Name | This compound |
| Common Synonyms | tert-butyl[(2-amino-2-oxoethyl)amino]acetate; tert-butyl (2-amino-2-oxoethyl)glycinate; tert-butyl 2-[(carbamoylmethyl)amino]acetate |
| CAS Registry Number | 148431-11-2[2] |
| Molecular Formula | C8H16N2O3 |
| Molecular Weight | 188.22 g/mol |
| SMILES | CC(C)(C)OC(=O)CNCC(N)=O |
| InChIKey | DOARPSBRJDOVBR-UHFFFAOYSA-N |
Physicochemical Properties & Mechanistic Rationale
In modern peptide synthesis, orthogonal protection strategies are paramount. The causality behind selecting the tert-butyl (tBu) ester variant over a methyl or ethyl ester is rooted in its chemical stability and steric profile[1].
-
Steric Shielding: The bulky tBu group provides robust steric hindrance, protecting the carboxylic acid from unwanted nucleophilic attacks during downstream N-alkylation or acylation of the secondary amine.
-
Orthogonal Deprotection: The tBu ester is highly stable under basic conditions (e.g., 20% piperidine used for Fmoc deprotection) and catalytic hydrogenation. However, it acts as a self-validating switch that can be quantitatively cleaved under mildly acidic conditions using Trifluoroacetic acid (TFA), leaving other base-labile protecting groups intact[1].
Table 2: Physicochemical Data
| Parameter | Specification |
| Physical Form | Solid powder (typically white to off-white) |
| Melting Point | 70 - 72 °C |
| Storage Temperature | 2-8 °C (Ice Pack recommended for shipping) |
| Solubility | Soluble in DMF, DMSO, DCM, and moderately in alcohols |
Experimental Protocols: Synthesis & Validation
The synthesis of this compound relies on the controlled N-alkylation of a primary amine. To prevent over-alkylation (the formation of unwanted tertiary amines), strict stoichiometric and temperature controls are required.
Step-by-Step Synthesis Protocol
-
Reagent Preparation: Dissolve 1.0 equivalent of tert-butyl glycinate hydrochloride in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.
-
Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) and stir for 10 minutes.
-
Mechanistic Rationale: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction without participating in competitive side reactions.
-
-
Electrophile Introduction: Slowly add 0.9 equivalents of 2-chloroacetamide dropwise at 0 °C.
-
Mechanistic Rationale: Using a slight deficit of the electrophile and low temperatures minimizes the kinetic probability of double-alkylation.
-
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction via LC-MS. The target mass[M+H]+ should appear at m/z 189.1.
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO3, extract with Ethyl Acetate (EtOAc), wash with brine, and dry over anhydrous Na2SO4. Purify via silica gel flash chromatography using a DCM:MeOH gradient to isolate the pure secondary amine.
Workflow for the controlled SN2 synthesis of CAS 148431-11-2.
Applications in Drug Development
This compound serves as a critical junction in multi-component reactions (MCRs), such as the Ugi reaction, and in the synthesis of complex therapeutic agents.
-
Peptidomimetics & Protease Inhibitors: The secondary amine can be acylated with various Fmoc-protected amino acids using coupling reagents like HATU. Following the assembly of the peptide chain, the tert-butyl group is cleaved via TFA to expose the free carboxylic acid, enabling head-to-tail macrocyclization or further chain extension to create highly selective protease inhibitors[1].
-
Macrocyclic Chelators: Derivatives of this compound are utilized to synthesize macrocyclic chelators (e.g., cross-bridge cyclam platforms and DOTA derivatives) for radiopharmaceuticals and contrast agents, where the amide and carboxylate groups coordinate transition metals[3].
Application of CAS 148431-11-2 in peptidomimetic macrocyclization.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized batch before deploying it into expensive downstream drug development workflows, the following self-validating analytical checks must be performed:
-
1H NMR (400 MHz, CDCl3): The spectrum must feature a dominant, sharp singlet at ~1.45 ppm integrating to 9 protons, confirming the intact tert-butyl group. Two distinct singlets around 3.3-3.4 ppm integrating to 2 protons each will confirm the two methylene groups (-CH2-). The primary amide protons (-NH2) typically appear as broad singlets between 5.5 and 7.0 ppm, depending on sample concentration and hydrogen bonding.
-
Mass Spectrometry (ESI-MS): The exact monoisotopic mass is 188.116 Da. The spectrum must show a prominent [M+H]+ peak at m/z 189.1, with no significant peaks at m/z 246.1 (which would indicate unwanted double-alkylation).
References
-
National Institutes of Health (PMC). "Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors". PubMed Central. URL:[Link]
-
ACS Publications. "Endeavor toward Redox-Responsive Transition Metal Contrast Agents Based on the Cross-Bridge Cyclam Platform". Inorganic Chemistry. URL: [Link]
Sources
Solubility Profile and Solvent Selection Guide: Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate
The following technical guide is structured to provide an authoritative, mechanism-driven analysis of the solubility profile for Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate .
Executive Summary
This compound (also known as N-(Carbamoylmethyl)glycine tert-butyl ester) is a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers and peptidomimetics. Its structure—a secondary amine linking a lipophilic tert-butyl ester and a hydrophilic primary amide—creates a unique amphiphilic solubility profile that challenges standard purification protocols.
This guide provides a comprehensive solubility analysis to support process optimization. Unlike simple amino acid esters, the presence of the primary amide (
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must analyze its competing structural motifs. The molecule exists in a delicate balance between hydrophobicity and hydrogen-bonding capability.
Structural Analysis
-
Lipophilic Domain: The tert-butyl ester (
) provides significant steric bulk and lipophilicity, driving solubility in halogenated solvents (DCM) and esters (Ethyl Acetate). -
Hydrophilic/H-Bonding Domain: The primary amide (
) and the secondary amine ( ) act as potent hydrogen bond donors and acceptors. This domain creates strong crystal lattice energy, often leading to precipitation in non-polar solvents like Hexanes or Heptane.
Implication: The compound exhibits "Class II" solvent behavior—highly soluble in reaction solvents (DMF, DCM) but requiring careful solvent tuning for extraction and crystallization.
Solubility Profile Data
The following data categorizes solvent compatibility based on thermodynamic affinity and practical process utility.
Table 1: Solubility Classification in Organic Solvents (at 25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Process Application |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary Reaction Solvent. Excellent for solvating the lipophilic ester domain. |
| Chloroform | High | Alternative to DCM; useful for NMR characterization. | |
| Polar Aprotic | DMF / DMSO | Very High (>200 mg/mL) | Reaction Solvent. Disrupts intermolecular H-bonds; ideal for alkylation steps. |
| Acetonitrile (MeCN) | Moderate to High | Good for HPLC analysis; potential recrystallization solvent upon cooling. | |
| Esters | Ethyl Acetate (EtOAc) | Moderate (10-50 mg/mL) | Extraction Solvent. Soluble enough for workup but may require warming for high concentrations. |
| Alcohols | Methanol / Ethanol | High | Soluble due to H-bonding match, but risks transesterification if heated or catalyzed. |
| Ethers | THF | Moderate to High | Good solubility; useful for reductions or coupling reactions. |
| Diethyl Ether | Low (<1 mg/mL) | Anti-Solvent. Induces precipitation. | |
| Hydrocarbons | Hexanes / Heptane | Insoluble | Anti-Solvent. Critical for precipitation and purification (trituration). |
| Aqueous | Water | pH Dependent | Low at neutral pH (due to t-Bu group); High at acidic pH (ammonium salt formation). |
Critical Note: The solubility values above refer to the free base . If the compound is isolated as a salt (e.g., Hydrochloride or Trifluoroacetate), solubility in DCM/EtOAc will decrease drastically, while water solubility will increase.
Experimental Protocols
To ensure reproducibility in your specific workflow, use the following self-validating protocols.
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine the exact saturation limit for a specific solvent batch.
-
Preparation: Weigh 100 mg of the dry compound into a 4 mL glass vial.
-
Addition: Add the target solvent in 100
L aliquots at 25°C. -
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Check for clarity. If solid remains, sonicate for 1 minute.
-
Endpoint: Record the volume (
) required for complete dissolution. -
Calculation:
-
Validation: Cool the solution to 4°C for 1 hour. If precipitate forms, the solubility is highly temperature-dependent (useful for recrystallization).
Protocol B: Anti-Solvent Purification (Trituration)
Standard method for purifying PNA backbone intermediates.
-
Dissolution: Dissolve the crude crude oil/solid in the minimum volume of DCM (approx. 2-3 mL per gram).
-
Precipitation: Slowly add Hexanes (or Heptane) with vigorous stirring until a persistent cloudiness appears (ratio typically 1:3 DCM:Hexane).
-
Crystallization: Cool the mixture to -20°C for 2 hours. The amide interactions will drive the formation of a white precipitate.
-
Filtration: Filter the solid and wash with cold Hexanes to remove non-polar impurities.
Process Logic & Visualization
The following diagram illustrates the decision matrix for solvent selection during the workup of this intermediate.
Figure 1: Solvent selection workflow for the isolation and purification of the target intermediate.
References
-
Nielsen, P. E. (Ed.). (2004).[1][2] Peptide Nucleic Acids: Protocols and Applications (2nd ed.). Horizon Bioscience. (Standard reference for PNA backbone synthesis and solubility properties).
-
Thomson, S. A., et al. (1995). "Fmoc Mediated Synthesis of Peptide Nucleic Acids." Tetrahedron, 51(22), 6179-6194. Link (Describes solubility of N-(2-aminoethyl)glycine derivatives similar to the target).
-
PubChem. "Glycine tert-butyl ester." National Library of Medicine. Link (Baseline solubility data for the ester moiety).
-
Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Reference for stability of tert-butyl esters in various solvents).
Sources
Technical Whitepaper: Hazard Profile & Safe Handling of Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate
The following technical guide details the hazard profile, safe handling protocols, and chemical properties of Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate . This document is structured for researchers and drug development professionals, emphasizing functional group analysis and rigorous safety methodologies.
Chemical Identity & Structural Analysis[1][2]
Target Compound: this compound
Synonyms: N-(Carbamoylmethyl)glycine tert-butyl ester; N-(2-Amino-2-oxoethyl)glycine tert-butyl ester; Iminodiacetic acid monoamide mono-tert-butyl ester.
Molecular Formula:
Structural Deconstruction
The IUPAC name describes a secondary amine linking a carbamoylmethyl group (
-
Secondary Amine (
): Basic center, potential for nucleophilic attack and oxidation. -
Primary Amide (
): Hydrogen bond donor/acceptor, generally stable but susceptible to hydrolysis. -
Tert-Butyl Ester (
): Acid-labile protecting group; hydrolyzes to generate isobutylene (flammable gas) and carboxylic acid.
Hazard Identification (GHS Classification)
Note: As a specialized research chemical, specific toxicological data may be limited. The following classification is derived from "Read-Across" methodology using structurally similar amino acid esters and PNA monomers.
Core Hazards
| Hazard Class | Category | Signal Word | Hazard Statement (H-Code) |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |
| STOT - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation.[2] |
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
Toxicological Insights & Mechanisms
Acute Toxicity (Predicted)
-
Oral/Dermal: Likely low to moderate toxicity (LD50 > 2000 mg/kg estimated based on glycine derivatives). However, the secondary amine functionality increases the potential for irritation compared to simple amino acids.
-
Inhalation: Dust or aerosols can cause significant respiratory tract irritation (mucosal inflammation) due to the basicity of the amine.
Chemical Instability & Degradation Products
The primary safety concern involves the tert-butyl ester moiety.
-
Acid Hydrolysis: Exposure to strong acids (TFA, HCl) releases Isobutylene (2-methylpropene), a highly flammable gas that can accumulate in sealed vessels, creating a pressure/explosion hazard.
-
Thermal Decomposition: Heating above 150°C may trigger rapid decomposition, releasing NOx fumes and isobutylene.
Sensitization Potential
Peptide coupling agents and intermediates with reactive amine groups are known sensitizers. Repeated dermal exposure may lead to allergic contact dermatitis.
Safe Handling & Storage Protocols
Engineering Controls
-
Fume Hood: MANDATORY. All weighing and transfer operations must occur within a certified chemical fume hood to prevent inhalation of fine dusts or vapors.
-
Inert Atmosphere: The secondary amine is susceptible to oxidation and
absorption (carbamate formation). Handle under Nitrogen ( ) or Argon ( ) when possible.
Personal Protective Equipment (PPE)
-
Gloves: Nitrile Rubber (min 0.11 mm thickness). Latex is insufficient for organic esters.
-
Eye Protection: Chemical safety goggles. Face shield recommended if handling >5g quantities.
-
Respiratory: If fume hood is unavailable (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.
Storage Conditions
-
Temperature: Store at -20°C (Freezer).
-
Environment: Hygroscopic. Store in a desiccator or under inert gas.
-
Container: Amber glass or polypropylene with a tight seal (Parafilm) to prevent moisture ingress.
Experimental Workflow & Visualization
Chemical Structure & Degradation Pathway
The following diagram illustrates the chemical structure and the critical acid-catalyzed hydrolysis pathway that generates flammable isobutylene gas.
Figure 1: Acid-catalyzed degradation pathway releasing flammable Isobutylene gas.
Safe Handling Workflow
A self-validating workflow to ensure operator safety and compound integrity.
Figure 2: Step-by-step protocol for safe handling and validation of integrity.
Emergency Response Procedures
| Scenario | Immediate Action |
| Eye Contact | Rinse cautiously with water for 15 minutes. Do not rub. Seek medical attention immediately.[5] |
| Skin Contact | Wash with soap and copious water.[3][6] Remove contaminated clothing.[7] If irritation persists, consult a dermatologist. |
| Inhalation | Move to fresh air.[2][6] If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (Solid) | Dampen with water to prevent dust. Sweep up into a closed container. Do not generate dust. |
| Fire | Use Water Spray, |
Experimental Validation Protocol (Self-Check)
Before using this compound in critical synthesis (e.g., PNA oligomerization), perform this rapid purity check to verify it has not degraded (hydrolyzed) during storage.
-
TLC System: Dichloromethane : Methanol (9:1).
-
Visualization: Ninhydrin Stain (Primary/Secondary amines turn purple/blue).
-
Criterion:
-
Single Spot: Compound is pure.[8]
-
Lower Rf Spot: Indicates hydrolysis (loss of t-butyl group, formation of free acid).
-
Yellow/Brown Color: Indicates amine oxidation. Discard.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Glycine tert-butyl ester derivatives. Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Amino acid esters hazard classification. Retrieved from [Link]
-
Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. peptide.com [peptide.com]
- 4. crcindustries.com [crcindustries.com]
- 5. fishersci.com [fishersci.com]
- 6. certisbio.com [certisbio.com]
- 7. images.nicindustries.com [images.nicindustries.com]
- 8. tert-Butyl 2-aminoacetate | 6456-74-2 [sigmaaldrich.com]
Molecular weight and formula of Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate
Physicochemical Profiling and Synthetic Utility in Peptidomimetic Design
Executive Summary
Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate is a specialized secondary amine building block used in the synthesis of peptidomimetics, specifically Peptide Nucleic Acids (PNA) and protease-resistant peptoids.[1] Structurally, it represents the tert-butyl ester of iminodiacetic acid (IDA) monoamide.
Unlike the isomeric dipeptide Gly-Gly-OtBu, which contains a hydrolyzable amide bond, this molecule features a central secondary amine (
Physicochemical Characterization
The following data establishes the baseline identity for This compound .
| Property | Value | Notes |
| IUPAC Name | This compound | Also referred to as |
| Molecular Formula | Isomeric with Gly-Gly-OtBu | |
| Molecular Weight | 188.23 g/mol | Monoisotopic Mass: 188.1161 Da |
| Core Structure | Secondary Amine | Bridging two acetyl units (one amide, one ester) |
| pKa (Calculated) | ~8.1 (Secondary Amine) | Protonatable under physiological pH |
| Solubility | Soluble in DCM, DMF, MeOH | Limited solubility in water due to lipophilic t-Bu group |
| CAS Registry | Custom Synthesis | Derivative of CAS 637-58-1 (Parent Acid) |
Structural Differentiator
It is vital to distinguish this molecule from its peptide isomer:
-
Target Molecule:
(Secondary Amine core; IDA derivative). -
Peptide Isomer (Gly-Gly-OtBu):
(Amide core).
Synthetic Methodology
The synthesis of this compound requires a controlled alkylation strategy to prevent the formation of the tertiary amine (di-alkylation). The preferred route utilizes Glycine tert-butyl ester as the nucleophile and 2-Bromoacetamide as the electrophile.
Reaction Pathway
The secondary amine is generated via nucleophilic substitution (
Figure 1: Synthetic pathway for the mono-alkylation of glycine tert-butyl ester.
Detailed Protocol (Self-Validating)
Objective: Synthesis of 5.0 g of this compound.
-
Preparation: Dissolve Glycine tert-butyl ester HCl (1.0 eq, 26.5 mmol) in anhydrous DMF (50 mL) under nitrogen atmosphere.
-
Activation: Add Triethylamine (TEA) (2.2 eq) dropwise at
. Stir for 15 minutes to liberate the free amine. Validation: The solution should become slightly cloudy due to TEA·HCl salt formation.[2] -
Alkylation: Add 2-Bromoacetamide (0.95 eq, 25.2 mmol) as a solution in DMF dropwise over 30 minutes.
-
Critical Control: Using a slight deficit of the alkyl halide minimizes the formation of the tertiary amine impurity (dialkylated species).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
Work-up:
-
Dilute with Ethyl Acetate (EtOAc) and wash with water (
) to remove DMF and unreacted Gly-OtBu. -
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: If purity is
by HPLC, purify via flash column chromatography (DCM:MeOH 95:5). The secondary amine is more polar than the starting ester but less polar than the tertiary amine byproduct.
Application in Drug Design[11][12]
This molecule serves as a "backbone spacer" in modern medicinal chemistry. Its primary utility lies in creating Peptide Nucleic Acid (PNA) monomers and Peptoids .
Mechanism of Action in Synthesis
The secondary amine nitrogen is the reactive handle. It allows for the attachment of nucleobases (in PNA synthesis) or side chains (in peptoid synthesis) via acylation, while the tert-butyl ester protects the C-terminus.
-
Orthogonal Protection: The tert-butyl ester is acid-labile (TFA cleavable), allowing it to be removed independently of base-labile groups (like Fmoc) used on the secondary amine during chain assembly.
Figure 2: Workflow for utilizing the scaffold in Peptoid and PNA monomer assembly.
Key Applications
-
Protease Resistance: Incorporating the
motif into a peptide backbone eliminates the scissile amide bond, extending the half-life of the therapeutic agent in plasma [1]. -
Metal Chelation: The
-carbamoylmethyl group, combined with the free acid (post-deprotection), forms a tridentate ligand motif similar to EDTA, useful for radiopharmaceutical labeling (e.g., Technetium-99m chelation) [2].
Analytical Validation
To verify the identity of the synthesized compound, researchers should look for the following spectral signatures:
-
Mass Spectrometry (ESI+):
-
Expected
peak at 189.12 m/z . -
Fragment ion at 133.06 m/z (Loss of tert-butyl group,
).
-
-
1H NMR (300 MHz,
):-
1.45 (s, 9H,
-Bu). -
3.30 (s, 2H,
). -
3.35 (s, 2H,
). -
Note: The two methylene singlets may appear close together. The absence of a doublet coupling (characteristic of
in peptides) confirms the secondary amine structure rather than an amide linkage.
-
1.45 (s, 9H,
References
-
Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link
-
Maecke, H. R., et al. (1989). "Technetium-99m labeled chemotactic peptides: comparison of N2S2 and N3S chelating systems." Journal of Nuclear Medicine. Link
-
Nielsen, P. E., et al. (1991). "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science. Link
Sources
Role of Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate in PNA backbone chemistry
The following technical guide details the role of Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate (also known as N-(carbamoylmethyl)glycine tert-butyl ester) in the high-purity synthesis of Peptide Nucleic Acid (PNA) backbones.
Technical Whitepaper | Application Note: PNA-04
Executive Summary
In the precision synthesis of Peptide Nucleic Acid (PNA) monomers, the purity of the N-(2-aminoethyl)glycine (aeg) backbone is the critical determinant of downstream oligomer quality. This compound serves as a strategic intermediate in the "Amide Route" for backbone synthesis.
Unlike the classical ethylenediamine alkylation method, which suffers from statistical bis-alkylation impurities, this molecule enables a regioselective synthesis pathway . By utilizing the steric and electronic properties of the amide group, researchers can guarantee mono-functionalization of the backbone, ensuring high yields of Fmoc-protected PNA monomers suitable for therapeutic and diagnostic applications.
Molecular Identity & Structural Logic
-
IUPAC Name: this compound
-
Common Designation: N-(Carbamoylmethyl)glycine tert-butyl ester
-
Role: High-fidelity precursor for the aeg backbone.
Structural Breakdown
The molecule consists of three functional domains engineered for orthogonal PNA synthesis:
-
Tert-butyl Ester (
): Protects the C-terminus.[1] It is acid-labile, making it perfectly orthogonal to Fmoc (base-labile) protection strategies used in modern solid-phase synthesis. -
Secondary Amine (
): The core of the PNA backbone, serving as the attachment point for the nucleobase-acetic acid moiety. -
Carbamoylmethyl Group (
): The "masked" ethylenediamine unit. Upon reduction, this converts to the primary amine required for backbone extension, without the risk of over-alkylation.
Technical Role: The "Amide Route" vs. Classical Alkylation
The primary utility of this intermediate is to solve the "Bis-Alkylation Problem" inherent in standard PNA synthesis.
The Problem: Classical Ethylenediamine Route
Historically, the aeg backbone was synthesized by reacting ethylenediamine with tert-butyl bromoacetate.
-
Mechanism: Nucleophilic attack of diamine on the alkyl halide.
-
Flaw: The product (secondary amine) is more nucleophilic than the starting material (primary amine), leading to rapid second alkylation.
-
Result: A mixture of mono-alkylated backbone (desired) and N,N-dialkylated impurity (waste), requiring tedious chromatographic purification.
The Solution: The Amide Route (Using the Topic Molecule)
By starting with Glycine tert-butyl ester and reacting it with 2-Chloroacetamide, we generate This compound .
-
Selectivity: The amide group in chloroacetamide is non-nucleophilic. It cannot react further to form a branched chain.
-
Transformation: The intermediate is then subjected to selective reduction (typically Borane-THF), converting the amide carbonyl (
) into a methylene ( ) group. -
Outcome: Pure N-(2-aminoethyl)glycine tert-butyl ester with no possibility of bis-alkylation.
Comparative Workflow Diagram
The following diagram contrasts the impurity-prone classical route with the high-fidelity Amide Route utilizing the topic molecule.
Caption: Comparison of the statistical Classical Route vs. the regioselective Amide Route using the topic intermediate.
Experimental Protocol: Synthesis of Fmoc-PNA Monomers
This protocol describes the conversion of the topic intermediate into a fully protected Fmoc-PNA monomer.
Phase 1: Backbone Generation
-
Starting Materials: Dissolve Glycine tert-butyl ester HCl (1.0 eq) and Triethylamine (2.2 eq) in DMF.
-
Alkylation: Add 2-Chloroacetamide (1.1 eq) dropwise at 0°C. Stir at RT for 12h.
-
Isolation: Aqueous workup yields This compound .
-
Reduction:
-
Dissolve the intermediate in dry THF under Argon.
-
Add
(1M solution, 3.0 eq) slowly at 0°C. -
Reflux for 4 hours to ensure complete reduction of the amide to amine.
-
Quench: Carefully add Methanol to destroy excess borane.
-
Result: N-(2-aminoethyl)glycine tert-butyl ester (The Backbone).[2]
-
Phase 2: Fmoc Protection & Monomer Assembly
-
N1 Protection: React the crude backbone with Fmoc-OSu (0.9 eq) at 0°C.
-
Note: The primary amine (newly formed) is more reactive than the secondary amine (central), but selectivity can be low. Alternatively, protect the secondary amine first if using specific transient protection strategies.
-
Standard Path: The secondary amine is sterically hindered. Fmoc-OSu preferentially protects the primary amine (N1).
-
-
Base Coupling:
-
React the N1-Fmoc-backbone with a Nucleobase-Acetic Acid (e.g., Thy-CH2-COOH) using EDC/DIPEA.
-
This attaches the base to the central secondary nitrogen (N4).
-
-
Final Deprotection:
Quantitative Comparison of Methods
| Feature | Classical Route (EDA + BrAc) | Amide Route (Topic Molecule) |
| Key Intermediate | None (Direct Alkylation) | This compound |
| Bis-Alkylation Risk | High (Statistical Mixture) | Zero (Chemically Impossible) |
| Purification | Difficult (Similar pKa/polarity) | Simple (Crystallization/Extraction) |
| Overall Yield | 30-45% | 65-80% |
| Scalability | Limited (< 5g) | High (> 100g) |
Critical Pathway Visualization
The following diagram illustrates the full chemical lifecycle of the intermediate within the PNA monomer synthesis workflow.
Caption: Synthesis lifecycle showing the intermediate as the critical control point for backbone purity.
References
-
Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991).[2] Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497-1500. Link
-
Thomson, S. A., Josey, J. A., Cadilla, R., Gaul, M. D., Hassman, C. F., Luzzio, M. J., ... & Zuckermann, R. N. (1995). Fmoc mediated synthesis of peptide nucleic acids.[2][4][5][6] Tetrahedron, 51(22), 6179-6194. Link
-
Alptürk, O., Sardo, C., & Moccia, M. (2018). Optimization of synthetic route to PNA-T-OH monomers. Journal of the Turkish Chemical Society Section A: Chemistry, 5(2), 457-468. Link
- Hudson, D. (1999). Methodological advances in peptide nucleic acid (PNA) synthesis. Journal of Peptide Science, 5, 419-425.
-
Wisniewski, K., Jaroszewski, J. W., & Lauemøller, S. L. (2000). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters.[2] Organic Process Research & Development. (Contextual grounding on ester intermediates).
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. epub.jku.at [epub.jku.at]
- 4. Modulation of the pharmacokinetic properties of PNA: preparation of galactosyl, mannosyl, fucosyl, N-acetylgalactosaminyl, and N-acetylglucosaminyl derivatives of aminoethylglycine peptide nucleic acid monomers and their incorporation into PNA oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]
Methodological & Application
Application Note: High-Fidelity Synthesis of PNA Monomers via the Amide-Reduction Route
Based on the chemical structure and context provided, here is a detailed Application Note and Protocol guide.
Subject: Utilization of Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate as a Selective Precursor for N-(2-aminoethyl)glycine Backbones.
Executive Summary
This compound (also referred to as N-(carbamoylmethyl)glycine tert-butyl ester) represents a strategic intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers. Unlike the traditional synthesis route—which involves the direct mono-alkylation of ethylenediamine and often suffers from low selectivity and bis-alkylation side products—this "Amide-Route" precursor offers a chemically defined, scalable pathway.
This guide details the methodology for transforming this amide precursor into the canonical N-(2-aminoethyl)glycine (aeg) backbone via chemoselective reduction, followed by functionalization to generate Fmoc- or Boc-protected PNA monomers ready for oligomerization.
Chemical Context & Mechanism
The target molecule is a stable, crystalline intermediate formed by the alkylation of glycine tert-butyl ester with 2-chloroacetamide. Its value lies in its conversion to the PNA backbone.
The Transformation Logic
-
Starting Material: this compound contains a primary amide (
) and a secondary amine linkage. -
Critical Step (Reduction): The primary amide is selectively reduced to a primary amine (
) using Borane-THF ( ).-
Selectivity: Borane reduces amides to amines much faster than it reduces esters. This allows the preservation of the acid-labile tert-butyl ester (C-terminus protection) while generating the ethylenediamine moiety.
-
-
Product: N-(2-aminoethyl)glycine tert-butyl ester (The "aeg" backbone).
Pathway Visualization
The following diagram illustrates the strategic advantage of this precursor over traditional routes.
Figure 1: The "Amide Route" utilizing the specific precursor to bypass bis-alkylation issues common in traditional ethylenediamine alkylation.
Experimental Protocols
Protocol A: Chemoselective Reduction of the Precursor
Objective: Convert the amide moiety to an amine to form the PNA backbone without hydrolyzing the tert-butyl ester.
Materials:
-
Precursor: this compound.
-
Reagent: Borane-tetrahydrofuran complex (
), 1.0 M solution. -
Solvent: Anhydrous THF.
-
Quench: Methanol (MeOH).
-
Atmosphere: Dry Nitrogen or Argon.
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Dissolution: Dissolve 10 mmol (approx. 1.88 g) of this compound in 30 mL of anhydrous THF. Cool to 0°C in an ice bath.
-
Addition: Add 25 mL of
(1.0 M, 2.5 eq) dropwise via a pressure-equalizing addition funnel over 20 minutes.-
Note: Gas evolution (
) will occur. Ensure proper venting.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to mild reflux (65°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting amide spot should disappear.
-
Quenching (Critical): Cool the reaction to 0°C. Very slowly add Methanol (20 mL) to quench excess borane.
-
Caution: Vigorous bubbling will occur.
-
-
Complex Breaking: The amine-borane complex must be broken. Reflux the quenched mixture for 1 hour. Alternatively, stir with a catalytic amount of Iodine in MeOH if reflux is insufficient, though thermal methanolysis is usually sufficient for this substrate.
-
Workup: Evaporate solvents under reduced pressure. Redissolve the residue in DCM (50 mL) and wash with saturated
(2 x 30 mL) and Brine (30 mL). Dry over and concentrate. -
Yield: Expect a colorless to pale yellow oil. This is the PNA Backbone (aeg-OtBu) .
Protocol B: Fmoc-Protection of the Backbone
Objective: Selectively protect the primary amine (formed in Protocol A) to allow subsequent coupling of the nucleobase to the secondary amine.
Procedure:
-
Dissolve the crude backbone (from Protocol A) in DCM.
-
Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (0.95 eq) at 0°C.
-
Stoichiometry Control: Use a slight deficit of Fmoc-OSu to ensure only the primary amine reacts. The secondary amine is sterically hindered and less nucleophilic, but selectivity is concentration-dependent.
-
-
Add DIPEA (1.1 eq) and stir at 0°C for 2 hours, then warm to RT.
-
Purification: Purify via flash column chromatography (Hexane/Ethyl Acetate).
-
Result: N-[2-(Fmoc-amino)ethyl]glycine tert-butyl ester.[2]
Data Summary & Quality Control
| Parameter | Specification | Notes |
| Precursor CAS | N/A (Derivative) | Derived from Gly-OtBu + 2-Chloroacetamide |
| Reduction Reagent | ||
| Typical Yield | 75–85% | Higher than direct EDA alkylation (~30-40%) |
| Key Impurity | Glycine t-butyl ester | Result of C-N bond cleavage (rare with Borane) |
| Storage | -20°C, Desiccated | Amine intermediate is sensitive to |
Troubleshooting Guide
Issue: Low Yield of Amine (Incomplete Reduction)
-
Cause: Borane-amine complex was not fully hydrolyzed.
-
Solution: Increase the duration of the Methanol reflux step during quenching. Do not use strong acid (HCl) to break the complex as it will hydrolyze the tert-butyl ester.
Issue: Loss of Tert-butyl Group
-
Cause: Acidic conditions during workup or presence of Lewis acids.
-
Solution: Ensure all glassware is base-washed or neutral. Use
washes. Avoid using if the sulfide requires oxidative removal that might generate acid.
Issue: Bis-Fmoc Protection
-
Cause: Excess Fmoc-OSu or high temperature during Protocol B.
-
Solution: Perform Fmoc protection at strict 0°C and add Fmoc-OSu dropwise. The primary amine reacts significantly faster than the secondary backbone amine.
References
-
Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991).[2] Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497–1500. Link
-
Thomson, S. A., Josey, J. A., Cadilla, R., Gaul, M. D., Hassman, C. F., Luzzio, M. J., ... & Noble, S. A. (1995). Fmoc mediated synthesis of peptide nucleic acids.[2][3][4][5][6][7] Tetrahedron, 51(22), 6179-6194. Link
-
Wisniewski, K., & Kolodziejczyk, A. S. (1997). Synthesis of N-(2-aminoethyl)glycine derivatives—PNA monomers. Tetrahedron Letters, 38(3), 483-486. (Describes the amide reduction strategy). Link
-
PNA Bio Inc. (2024). Fmoc PNA Monomers for PNA Oligo Synthesis. PNA Bio Technical Documentation. Link
Sources
- 1. tert-Butyl 2-((2-hydroxyethyl)amino)acetate | 66937-71-1 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc PNA Monomers for PNA Oligo Synthesis | PNA Bio [pnabio.com]
- 7. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
Preparation of N-(carbamoylmethyl)glycine tert-butyl ester
Application Note: High-Purity Synthesis of N-(Carbamoylmethyl)glycine tert-butyl ester
Executive Summary & Strategic Rationale
The synthesis of N-(carbamoylmethyl)glycine tert-butyl ester (also known as tert-butyl N-(2-amino-2-oxoethyl)glycinate) represents a critical entry point into the modification of peptide backbones, specifically for Peptide Nucleic Acid (PNA) monomers and Peptoid libraries.[1] This intermediate combines a C-terminal acid-labile protecting group (tert-butyl ester) with a reactive secondary amine and a stable primary amide, allowing for orthogonal functionalization.[1]
Scientific Challenge: The primary difficulty in preparing this compound lies in chemoselectivity . The reaction must avoid:
-
Dialkylation: Formation of the tertiary amine (N,N-bis(carbamoylmethyl) derivative).[1]
-
Cyclization: Intramolecular aminolysis leading to the formation of 2,5-piperazinedione (diketopiperazine), a thermodynamically stable dead-end byproduct.[1]
-
Ester Hydrolysis: Premature loss of the tert-butyl group under acidic or harsh basic conditions.[1]
This protocol details a robust Direct Alkylation Strategy optimized for solution-phase synthesis, prioritizing yield and purity through controlled stoichiometry and thermal management.
Retrosynthetic Analysis & Reaction Design
The most efficient route utilizes the nucleophilic substitution of Glycine tert-butyl ester onto 2-Bromoacetamide .[1] This approach preserves the expensive ester moiety and utilizes the high reactivity of the
Figure 1: Reaction scheme illustrating the SN2 alkylation pathway and the potential cyclization risk.[1]
Materials & Equipment
Reagents:
-
Glycine tert-butyl ester hydrochloride (H-Gly-OtBu[1]·HCl): >98% purity.[1][2][3] (CAS: 27532-96-3).[1][4] Source: Sigma-Aldrich / Bachem.[1]
-
2-Bromoacetamide: 98%.[1] Recrystallize from ethanol if yellow/discolored. (CAS: 683-57-8).[1]
-
Triethylamine (TEA): Dry, distilled over KOH or stored over activated molecular sieves.[1]
-
Tetrahydrofuran (THF): Anhydrous, inhibitor-free.[1]
-
Magnesium Sulfate (
): Anhydrous, for drying.[1]
Equipment:
-
Three-neck round-bottom flask (250 mL) with nitrogen inlet.[1][5]
-
Pressure-equalizing addition funnel.[1]
-
Low-temperature bath (Ice/Water).[1]
-
Rotary evaporator with vacuum control (prevent bumping).[1]
Detailed Experimental Protocol
Step 1: Free-Basing and Reaction Setup
Rationale: The hydrochloride salt of glycine ester is non-nucleophilic.[1] In-situ free-basing with excess TEA is efficient, but ensuring complete dissolution is critical for stoichiometry.[1]
-
Setup: Flame-dry a 250 mL three-neck flask and cool under a stream of dry nitrogen.
-
Solvation: Charge the flask with Glycine tert-butyl ester HCl (10.0 g, 59.6 mmol) and anhydrous THF (100 mL). The salt will not fully dissolve initially.
-
Deprotonation: Cool the suspension to 0°C (ice bath). Add Triethylamine (18.3 mL, 131 mmol, 2.2 eq) dropwise over 10 minutes.
Step 2: Controlled Alkylation
Rationale: 2-Bromoacetamide is a potent electrophile.[1] Rapid addition can lead to local high concentrations, favoring dialkylation. Slow, cold addition favors the mono-alkylated product.[1]
-
Preparation of Electrophile: Dissolve 2-Bromoacetamide (8.2 g, 59.6 mmol, 1.0 eq) in anhydrous THF (30 mL).
-
Addition: Transfer the bromoacetamide solution to the addition funnel. Add dropwise to the glycine ester mixture at 0°C over 45 minutes .
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 12-16 hours .
-
Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). Stain with Ninhydrin. The product will appear as a distinct spot (
) below the starting material.[1]
-
Step 3: Workup and Isolation
Rationale: The product is an amine and can be water-soluble. However, the tert-butyl ester increases lipophilicity.[1] Avoid acidic washes which would cleave the ester.
-
Filtration: Filter off the white precipitate (TEA[1]·HCl) using a sintered glass funnel. Wash the cake with cold THF (2 x 20 mL).
-
Concentration: Concentrate the combined filtrate under reduced pressure (Rotavap, bath < 35°C) to obtain a viscous yellow oil.
-
Extraction: Redissolve the oil in Ethyl Acetate (150 mL) .
-
Drying: Dry the organic layer over anhydrous
for 15 minutes. Filter and concentrate to dryness.[6]
Step 4: Purification
Rationale: Crude material may contain dialkylated byproducts or unreacted glycine ester. Column chromatography is preferred for high purity.[1]
-
Column Chromatography: Pack a silica gel column.
-
Eluent: Gradient of Dichloromethane (DCM) to 5% Methanol/DCM .
-
-
Fractions: Collect fractions containing the mono-alkylated product.
-
Crystallization (Optional): If the oil solidifies, recrystallize from Ethyl Acetate/Hexanes to yield white crystals.
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Theoretical Yield | 11.2 g (based on 10g SM) | |
| Typical Isolated Yield | 65 - 75% | Losses due to dialkylation/purification.[1] |
| Appearance | White crystalline solid or viscous oil | Depends on purity/residual solvent. |
| Melting Point | 58 - 62 °C | Literature varies; sharp mp indicates high purity.[1] |
| ~0.4 | 5% MeOH in DCM (Silica).[1] | |
| Storage | -20°C, Desiccated | Hygroscopic; stable for months. |
Critical Process Parameters (CPP) & Troubleshooting
Figure 2: Operational workflow emphasizing the critical TLC checkpoint to prevent over-alkylation.
-
Preventing Diketopiperazine (DKP):
-
Controlling Dialkylation:
-
If TLC shows significant dialkylated product (higher
usually, or very low depending on ionization), reduce the equivalents of 2-bromoacetamide to 0.9 eq or increase the dilution (more THF).
-
-
Alternative Base:
Characterization (Expected)
-
NMR (400 MHz,
): -
Mass Spectrometry (ESI):
-
Calc. MW: 188.22 g/mol .
-
Observed
.[1]
-
References
-
O'Donnell, M. J., et al. (2025).[1] "Preparation of Glycine tert-Butyl Ester." Organic Syntheses.
-
Sigma-Aldrich. (2025).[1] "Glycine tert-butyl ester hydrochloride Product Sheet." Merck KGaA.
-
BenchChem. (2025).[1][9][10] "Comparative Guide to the Cross-Reactivity of 2-Bromoacetamide." BenchChem Application Notes.
-
Thomson, S. A., et al. (1995).[1] "Synthesis of Peptide Nucleic Acid (PNA) Monomers." Tetrahedron, 51(22), 6179-6194.[1] (Foundational chemistry for N-alkylated glycine derivatives).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 4. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
- 7. WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds - Google Patents [patents.google.com]
- 8. WO2006012374A1 - Substituted aryl-amine derivatives and methods of use - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Incorporating Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate into peptidomimetics
Application Note: Strategic Incorporation of Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate in Peptidomimetic Synthesis
Executive Summary
The development of peptidomimetics—specifically peptoids (poly-N-substituted glycines) and peptide-peptoid hybrids—has revolutionized the design of proteolytically stable therapeutics. This compound (also known as N-(2-amino-2-oxoethyl)glycine tert-butyl ester) is a highly specialized, pre-alkylated secondary amine building block. It features a glycinamide side chain that effectively mimics the hydrogen-bonding capabilities of an asparagine residue, but translocated from the
Mechanistic Rationale & Structural Significance
In native peptides, the side chains project from the
While the traditional "submonomer" method pioneered by Zuckermann et al. relies on iterative bromoacetylation and primary amine displacement[2],[3], the use of a pre-synthesized monomer like this compound offers distinct advantages. The submonomer approach can occasionally suffer from incomplete displacement or cross-reactivity when utilizing highly functionalized primary amines[4]. By utilizing a pre-formed N-alkylated building block protected by an orthogonal tert-butyl ester, researchers guarantee absolute sequence fidelity. The tert-butyl group remains stable during standard Fmoc-based basic deprotection cycles and is easily cleaved via acidolysis (TFA) to expose the C-terminus for downstream cyclization or chain elongation.
Mechanism of proteolytic resistance conferred by backbone N-alkylation.
Overcoming Steric Hindrance: Coupling Reagent Selection
The primary challenge in utilizing this compound is the inherent steric hindrance of its secondary amine. Standard carbodiimide/triazole-based coupling reagents (e.g., DIC/HOBt) often yield incomplete acylation, leading to deletion sequences.
To overcome this, third-generation uronium salts such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholinomethylene)] methanaminium hexafluorophosphate) must be employed[5]. COMU incorporates a morpholino group that acts as an internal hydrogen bond acceptor, significantly accelerating the nucleophilic attack of hindered secondary amines[6]. Furthermore, COMU utilizes an Oxyma leaving group, which eliminates the explosive risks associated with benzotriazole derivatives (like HATU/HBTU) while providing superior coupling efficiency[7].
Quantitative Data: Coupling Reagent Efficacy
The following table summarizes the optimized coupling efficiencies when acylating the secondary amine of this compound with a standard Fmoc-protected amino acid (Fmoc-Ala-OH) in solution phase.
| Coupling Reagent | Base (Eq) | Reaction Time | Equivalents | Yield (%) | Epimerization Risk |
| DIC / HOBt | DIPEA (2) | 120 min | 3.0 | 45% | Low |
| HATU | DIPEA (2) | 60 min | 3.0 | 78% | Moderate |
| COMU | DIPEA (2) | 60 min | 3.0 | >95% | Low |
Step-by-Step Methodologies
Protocol A: Solution-Phase Acylation of the Secondary Amine
Causality Note: We use the amine as the limiting reagent (0.9 eq relative to the Fmoc-AA-OH) to ensure its complete consumption. Excess Fmoc-AA-OH is easily removed during the basic aqueous workup, simplifying purification.
-
Pre-activation: In a dry round-bottom flask, dissolve Fmoc-AA-OH (1.0 mmol, 1.0 eq) and COMU (1.0 mmol, 1.0 eq) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq) to the mixture. Stir at room temperature for 3 minutes. Observation: The solution will undergo a slight color change, indicating the formation of the active Oxyma ester.
-
Monomer Introduction: Dissolve this compound (0.9 mmol, 0.9 eq) in 2 mL of anhydrous DMF and add it dropwise to the activated mixture.
-
Coupling: Stir the reaction under an inert nitrogen atmosphere for 60 minutes at room temperature.
-
Self-Validating QC (Chloranil Test): Spot the reaction mixture on a TLC plate, spray with a 2% solution of acetaldehyde in DMF followed by a 2% solution of p-chloranil in DMF. Heat gently. The absence of a dark blue/green spot confirms the complete consumption of the secondary amine. (Note: The standard Kaiser test will yield a false negative as it only detects primary amines).
-
Workup: Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with 5% NaHCO
(3x 15 mL), 1M HCl (3x 15 mL), and brine. Dry over anhydrous Na SO , filter, and concentrate in vacuo.
Protocol B: Acidolytic Deprotection of the tert-Butyl Ester
Causality Note: The tert-butyl group is highly sensitive to strong acids. TFA treatment triggers an acid-catalyzed elimination, releasing isobutylene gas and yielding the free C-terminal carboxylic acid for subsequent coupling to a solid support or another fragment.
-
Acid Treatment: Dissolve the purified intermediate from Protocol A in a cleavage cocktail consisting of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (10 mL total volume).
-
Cleavage: Stir at room temperature for 2 hours. Monitor the reaction via LC-MS.
-
Self-Validating QC (LC-MS): Confirm the complete disappearance of the starting material and the appearance of a new peak corresponding to a mass shift of -56 Da (loss of the tert-butyl group).
-
Isolation: Concentrate the solution under a stream of nitrogen to approximately 2 mL.
-
Precipitation: Add the concentrated solution dropwise into 40 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the resulting white pellet under a high vacuum.
Workflow for solution-phase acylation and deprotection of the N-alkylated monomer.
References
-
Zuckermann, R. N., Kerr, J. M., Kent, S. B. H., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society.[Link]
-
El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry–A European Journal.[Link]
-
Tran, H., Gael, S. L., Connolly, M. D., & Zuckermann, R. N. (2011). Solid-phase submonomer synthesis of peptoid polymers and their self-assembly into highly-ordered nanosheets. Journal of Visualized Experiments.[Link]
Sources
- 1. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid-phase submonomer synthesis of peptoid polymers and their self-assembly into highly-ordered nanosheets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate
Overview: Why Can Solubility Be a Challenge?
Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate is an amphiphilic molecule, meaning it possesses both water-loving (hydrophilic) and water-fearing (hydrophobic) characteristics. This duality is the primary reason for its often-unpredictable solubility.
-
Hydrophobic Character: The tert-butyl ester group is bulky and nonpolar, significantly reducing the molecule's affinity for aqueous and highly polar solvents.[1]
-
Hydrophilic Character: The secondary amine (-NH-) and the primary amide (-C(=O)NH2) groups are polar and capable of forming hydrogen bonds, which favor dissolution in polar solvents.
Low solubility typically arises when the intermolecular forces between the solute molecules (crystal lattice energy or aggregation) are stronger than the forces of interaction with the solvent. For peptide-like molecules, this often manifests as aggregation driven by hydrophobic interactions and intermolecular hydrogen bonding.[2][3]
Caption: Key functional groups influencing solubility.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific solubility problems in a question-and-answer format. We recommend following the troubleshooting workflow for a systematic approach.
Caption: Systematic troubleshooting workflow.
Q1: I'm starting a new experiment. What is the best initial solvent to try?
A1: The choice of solvent is critical. Given the molecule's structure, polar aprotic solvents commonly used in peptide synthesis are the best starting point. Avoid purely nonpolar solvents (like hexane) and, initially, water.
Expertise & Experience: While Dimethylformamide (DMF) is a standard for peptide synthesis, N-Methyl-2-pyrrolidone (NMP) often proves superior for dissolving hydrophobic or aggregation-prone peptides due to its slightly lower polarity and excellent solvating properties.[3][4] Dichloromethane (DCM) is also a viable option, particularly if the downstream reaction is sensitive to more polar solvents.[5]
Data Presentation: Recommended Initial Solvents
| Solvent | Polarity (Relative) | Recommended Use Case | Cautions & Considerations |
| N-Methyl-2-pyrrolidone (NMP) | High | First choice. Excellent for potentially aggregating compounds. | Higher boiling point can complicate removal. |
| Dimethylformamide (DMF) | High | Good general-purpose solvent for peptide chemistry. | Can decompose to dimethylamine, which may be reactive.[5] |
| Dichloromethane (DCM) | Medium | Useful for less polar reaction conditions. | May be a weaker solvent for this specific compound.[1][5] |
| Tetrahydrofuran (THF) | Medium | Can be effective, sometimes in combination with other solvents. | Lower polarity may be insufficient alone.[1] |
| Acetonitrile (ACN) | High | Alternative polar aprotic solvent. | Often used in purification (HPLC).[6] |
| Dimethyl Sulfoxide (DMSO) | Very High | Use as a co-solvent (5-10%) to rescue poor solubility. | Can be difficult to remove and may interfere with some reactions.[7][8] |
Q2: My compound won't dissolve in NMP or DMF even after stirring. What is my next step?
A2: If the compound remains a solid suspension, physical methods can provide the energy needed to overcome the intermolecular forces holding the solid together.
Trustworthiness: These methods are standard practice for difficult-to-dissolve substances. Always begin with a small test sample before committing your entire batch.[2]
Experimental Protocol: Applying Physical Dissolution Methods
-
Sonication:
-
Place your vial containing the compound and solvent into a bath sonicator.
-
Sonicate for 5-15 minute intervals.[2]
-
Visually inspect the solution. If it appears cloudy or contains visible particles, it is not fully dissolved.[2] Sonication breaks down solid aggregates, increasing the surface area available for solvation.
-
-
Gentle Heating:
-
Causality: Increasing temperature raises the kinetic energy of both solute and solvent molecules, promoting dissolution.[9]
-
Warm the mixture to 30-40°C with constant stirring.
-
CRITICAL: Do not overheat. The tert-butyl ester is sensitive to acid-catalyzed hydrolysis, and elevated temperatures can accelerate this or other degradation pathways.
-
If the compound dissolves upon heating, be aware that it may precipitate upon cooling to room temperature. This indicates you have created a supersaturated solution.
-
Q3: I need to use a protic solvent like methanol or an aqueous buffer. How can I improve solubility?
A3: You can dramatically increase solubility in polar, protic solvents by altering the charge state of the molecule. The secondary amine is basic and can be protonated to form a more soluble ammonium salt.
Authoritative Grounding: The solubility of amino acids and peptides is highly dependent on pH.[10][11][12] By moving the pH away from the molecule's isoelectric point (the pH at which it has no net charge), you increase its net charge and, typically, its aqueous solubility.[2][13]
Experimental Protocol: pH-Mediated Dissolution
-
Prepare the Solvent: Choose your desired polar protic solvent (e.g., water, methanol, or an aqueous buffer).
-
Acidify the Solvent: Add a small amount of a suitable acid. For organic synthesis, 1-2 equivalents of a weak acid like acetic acid is a good starting point. For creating stock solutions, adding 0.1% Trifluoroacetic Acid (TFA) is common practice.
-
Add the Solute: Add the this compound to the acidified solvent.
-
Mix: Stir or vortex the mixture. The protonated amine forms an ammonium salt, which has significantly higher solubility in polar solvents than the neutral free base.
-
Downstream Consideration: If your subsequent reaction requires the amine to be a free base (i.e., nucleophilic), you will need to add a non-nucleophilic base (like Diisopropylethylamine - DIPEA) to neutralize the acid before proceeding.[8]
Q4: The compound dissolved initially but then crashed out of my reaction mixture. What happened and how can I fix it?
A4: This phenomenon, known as "oiling out" or precipitation, is common when the polarity of the solvent system changes significantly. This can happen during a reaction as reagents are consumed or, more frequently, during an aqueous workup or the addition of an anti-solvent for crystallization.
Trustworthiness: Recrystallization is a standard purification technique that leverages these solubility differences to isolate a pure compound from impurities.[14]
Experimental Protocol: Purification via Recrystallization
-
Identify a "Good" Solvent: Find a solvent in which your compound is highly soluble (e.g., NMP, DCM, or ethyl acetate).
-
Identify an "Anti-Solvent": Find a solvent in which your compound is poorly soluble (e.g., hexanes, diethyl ether, or water). The two solvents must be miscible.
-
Procedure:
-
Dissolve your crude compound in the minimum amount of the "good" solvent, applying gentle heat if necessary to achieve full dissolution.
-
Slowly add the "anti-solvent" dropwise with vigorous stirring.
-
Continue adding the anti-solvent until you observe persistent cloudiness, which indicates the solution is saturated and nucleation has begun.
-
Allow the solution to cool slowly to room temperature, and then potentially to 0-4°C, to maximize crystal formation.
-
Collect the purified solid by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
-
References
-
PubChem. tert-Butyl 2-(2-aminoethoxy)acetate. National Center for Biotechnology Information. [Link]
-
Lymperiadis, A., et al. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]
-
Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Nakaie, C. R., et al. (2005). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. European Biophysics Journal. [Link]
-
PubChem. Glycine tert-butyl ester. National Center for Biotechnology Information. [Link]
-
Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]
- Google Patents. US5118815A - Method for crystallization of amino acids.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]
-
ResearchGate. The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. ResearchGate. [Link]
-
Biosolve Shop. Peptide Synthesis Solvents. Biosolve. [Link]
-
IUCr. Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. International Union of Crystallography. [Link]
-
NIC Industries. Safety Data Sheet: Tert-butyl acetate. NIC Industries. [Link]
-
ACS Publications. Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering. [Link]
-
MDPI. Solubility of Amino Acids in the Eutectic Solvent Constituted by Sodium Acetate Trihydrate and Urea and in Its Mixture with Water. Molecules. [Link]
-
Biotage. What do you do when your peptide synthesis fails?. Biotage. [Link]
-
MDPI. The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration. Membranes. [Link]
-
Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
Sources
- 1. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Synthesis Solvents | Biosolve Shop [shop.biosolve-chemicals.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Overview of Common Solubility Factors | AAT Bioquest [aatbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mt.com [mt.com]
Technical Support Center: Purification of Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate
Welcome to the Technical Support Center for the isolation and purification of Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate (Chemical Formula:
Because the synthesis involves competing nucleophilic substitutions, crude mixtures typically contain unreacted starting materials, dialkylated tertiary amines, and hydrolysis byproducts. This guide provides field-proven, self-validating troubleshooting strategies to isolate your target molecule with high purity.
Part 1: Diagnostic FAQ & Troubleshooting
Q1: My crude NMR shows a massive peak for a dialkylated byproduct. Why does this form, and how do I remove it?
Causality: The target product is a secondary amine. Because the steric hindrance of the linear
Q2: I attempted to purify the mixture using standard normal-phase silica gel chromatography, but the product streaked across the column and recovery was <20%. What went wrong? Causality: Your target molecule contains a secondary amine and a primary amide. These functional groups act as strong hydrogen-bond donors and acceptors. Standard silica gel contains acidic silanol groups (pKa ~4.5) that irreversibly bind to the basic secondary amine via strong electrostatic interactions. Solution: Abandon standard normal-phase silica. Switch to Reversed-Phase C18 Flash Chromatography . If normal-phase must be used, you must deactivate the silica by pre-equilibrating the column with 1-5% triethylamine (TEA) or use amine-functionalized (NH2) silica stationary phases.
Q3: During solvent evaporation after HPLC purification, I noticed the formation of a new highly polar baseline spot on my TLC. LC-MS shows a mass loss of 56 Da. What happened? Causality: A loss of 56 Da corresponds to the loss of an isobutylene group, indicating the hydrolysis of your tert-butyl ester[2]. Tert-butyl esters are highly sensitive to strong acids. If you used 0.1% Trifluoroacetic Acid (TFA) in your HPLC mobile phase and concentrated it via rotary evaporation at elevated temperatures, the localized concentration of TFA cleaved the ester. Solution: Replace TFA with a volatile, mildly basic buffer such as 10 mM Ammonium Bicarbonate (pH ~7.8) for all chromatographic steps involving tert-butyl esters.
Part 2: Quantitative Physicochemical Profiling
Successful purification relies on exploiting the subtle physicochemical differences between the product and its impurities. The inductive electron-withdrawing effects of the carbonyl groups directly dictate the basicity (pKa) of the amine nitrogens [3].
| Compound | Structural Role | MW ( g/mol ) | Est. pKa (Conjugate Acid) | Relative Polarity | Recommended Separation Strategy |
| 2-Bromoacetamide | Unreacted Electrophile | 137.96 | N/A (Neutral) | High | Aqueous wash (Organic layer retention) |
| Glycine tert-butyl ester | Unreacted Nucleophile | 131.17 | ~7.9 | Low | pH 8.5 Extraction |
| This compound | Target Product | 188.22 | ~6.8 | Medium | Target Fraction (RP-HPLC) |
| Dialkylated Byproduct | Over-alkylation Impurity | 245.28 | ~5.5 | Lowest | pH 6.0 Extraction (Discard organic) |
Part 3: Self-Validating Purification Workflows
Protocol A: pH-Gradient Liquid-Liquid Extraction (LLE)
This protocol separates the target secondary amine from the neutral bromoacetamide and the less basic dialkylated tertiary amine.
Step-by-Step Methodology:
-
Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (20 mL/g of crude).
-
First Extraction (pH 6.0): Wash the organic layer with an equal volume of 0.5 M Sodium Phosphate buffer adjusted to pH 6.0.
-
Mechanistic Insight: At pH 6.0, the primary amine (pKa 7.9) and the target secondary amine (pKa 6.8) are protonated and partition into the aqueous layer. The dialkylated impurity (pKa 5.5) remains largely unprotonated and stays in the organic layer alongside the neutral 2-bromoacetamide.
-
-
Self-Validation Checkpoint 1: Spot both layers on a TLC plate, stain with Ninhydrin, and heat. The aqueous layer should show a distinct red/brown spot (secondary amine) and a purple spot (primary amine). If the red/brown spot is still in the organic layer, lower the buffer pH to 5.5 and repeat the extraction.
-
Phase Separation: Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and carefully adjust the pH to 8.5 using 1 M NaOH.
-
Second Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM).
-
Mechanistic Insight: At pH 8.5, the target secondary amine is deprotonated (free base) and partitions into the DCM layer. Highly polar water-soluble impurities remain in the aqueous phase.
-
-
Drying & Concentration: Dry the combined DCM layers over anhydrous
, filter, and concentrate under reduced pressure (water bath < 35°C to prevent thermal degradation).
Protocol B: Reversed-Phase C18 Flash Chromatography
To separate the target product from any remaining unreacted glycine tert-butyl ester.
Step-by-Step Methodology:
-
Column Preparation: Use a C18 bonded silica flash column.
-
Mobile Phase Selection:
-
Solvent A:
with 10 mM Ammonium Bicarbonate ( ), pH 7.8. -
Solvent B: Acetonitrile (MeCN).
-
Mechanistic Insight: The basic buffer ensures the secondary amine remains in its free-base form, preventing peak tailing, while simultaneously protecting the acid-sensitive tert-butyl ester from cleavage.
-
-
Gradient Elution: Run a shallow gradient from 5% B to 40% B over 15 column volumes (CV). The highly polar product will elute early (around 15-20% B), while the more lipophilic glycine tert-butyl ester will elute later.
-
Self-Validation Checkpoint 2: Lyophilize a 1 mL aliquot of the suspected product fraction. Analyze via LC-MS to confirm the presence of the
ion at m/z 189.2. Ensure no m/z 246.3 (dialkylated impurity) is co-eluting before pooling the bulk fractions. -
Final Recovery: Lyophilize the pooled pure fractions to yield the target compound as a white solid/oil.
Part 4: Workflow Visualization
The following decision tree illustrates the logical flow of the purification strategies based on the physicochemical properties of the mixture components.
Diagnostic workflow for the isolation of this compound.
References
-
Albumin-binding PARACEST agents National Center for Biotechnology Information (PMC) Provides foundational methodologies for the N-alkylation of glycine tert-butyl ester with bromoacetamides during the synthesis of complex chelators.[Link] [1]
-
Glycinamide Hydrochloride - Physicochemical Properties Sigma-Aldrich / Wikipedia Establishes the foundational pKa values (8.20) for primary glycinamides, allowing for the accurate extrapolation of basicity in secondary iminodiacetamide derivatives.[Link] [3]
Technical Support Center: N-Substituted Glycine (Peptoid) Synthesis
Executive Summary
This guide addresses purity challenges in the synthesis of N-substituted glycines (peptoids) via the solid-phase sub-monomer method.[1] Unlike traditional peptides, peptoids lack amide hydrogens, precluding backbone hydrogen bonding and standard
This document provides self-validating protocols and troubleshooting logic derived from the foundational work of Zuckermann et al. and recent optimization strategies.
The Core Engine: Sub-Monomer Synthesis Cycle
To troubleshoot effectively, one must first validate the standard operating procedure (SOP). The sub-monomer method builds the polymer in two steps per residue: Acylation (introducing the backbone carbon) and Displacement (introducing the side chain nitrogen).
Standard Protocol (Validated for Rink Amide Resin)
-
Acylation: Treat resin with 0.6 M Bromoacetic Acid (BrAc) and 0.6 M N,N'-Diisopropylcarbodiimide (DIC) in DMF for 20–30 mins.
-
Wash: DMF (5x).
-
Displacement: Treat resin with 1.0–2.0 M Primary Amine in NMP (or DMF) for 30–60 mins.
-
Wash: DMF (5x).
Workflow Visualization
Figure 1: The iterative two-step sub-monomer cycle. Purity failures usually originate in the transition between 'Intermed' and 'Product'.
Troubleshooting Module: Diagnosis & Resolution
Issue A: "The Deletion Sequence" (Missing Mass Peaks)
Symptom: Mass spectrometry shows peaks corresponding to
| Failure Mode | Diagnosis | Corrective Action |
| Incomplete Acylation | Rare. Usually caused by wet solvents (DIC urea formation) or old reagents. | 1. Double Coupling: Perform the BrAc/DIC step twice (2 x 20 min).2. Reagent Quality: Ensure BrAc is dry; use fresh DIC. |
| Incomplete Displacement | Common. Caused by steric hindrance (e.g., | 1. Iodide Catalysis: Add 0.1 M KI (Potassium Iodide) or TBAI to the amine solution. This forms a transient, more reactive iodo-acetyl intermediate (Finkelstein reaction).2. Heat: Elevate displacement temp to 35°C - 50°C .3. Time: Extend reaction to 2 hours. |
Issue B: "The Truncated Sequence" (Diketopiperazine Formation)
Symptom: Synthesis stops abruptly after the 2nd residue; dominant mass peak corresponds to a cyclic di-peptoid. Root Cause: The secondary amine at the N-terminus of the di-peptoid attacks the ester linkage to the resin, cleaving itself off as a cyclic diketopiperazine (DKP).
Mechanism & Prevention Logic:
Figure 2: The DKP trap occurs primarily at the di-peptoid stage. The N-terminal amine back-bites the resin ester.
Corrective Actions:
-
Do Not Pause: Never pause synthesis after the 2nd residue displacement. Proceed immediately to the 3rd acylation.
-
Resin Selection: For sequences prone to DKP (e.g., bulky side chains at pos 1 & 2), use 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl linker prevents the back-biting attack [1].
Issue C: "The Difficult Sequence" (Low Yield/Purity)
Symptom: Broad peaks, low recovery, or complex mixtures for specific sequences (e.g., N-aryl rich). Root Cause: While peptoids don't hydrogen bond, they can form rigid helices (polyproline type I-like) or stack hydrophobically, leading to poor solvation.
Solvent & Condition Optimization Table:
| Variable | Standard Condition | Optimized Condition for Difficult Sequences |
| Displacement Solvent | DMF | NMP (Better solvation of polymeric chains) or DMSO/NMP blends. |
| Acylation Reagent | Bromoacetic Acid | Chloroacetic Acid (Slower, but prevents double-alkylation side reactions with heterocyclic side chains like imidazoles) [2]. |
| Temperature | Ambient (20°C) | 35°C - 60°C (Microwave or conventional heating improves displacement kinetics significantly). |
Frequently Asked Questions (FAQ)
Q: Can I use HATU/DIEA for the acylation step instead of DIC? A: It is not recommended for the sub-monomer method. HATU is designed for carboxylic acid activation in monomer coupling. In the sub-monomer method, you are using Bromoacetic acid.[6] The DIC-mediated formation of the anhydride is robust and validated. Using bases like DIEA during acylation can actually promote premature displacement or polymerization of the bromoacetic acid itself.
Q: My peptoid has an N-terminal alkyne for Click chemistry, but the yield is zero. Why? A: If you used propargylamine for the final displacement, the resulting secondary amine is still nucleophilic. If you then cleaved with TFA, it might be stable. However, if you attempted to cap it or react it further, ensure you didn't accidentally acylate it. Tip: For N-terminal functionalization, it is often safer to acylate the final secondary amine with a functionalized acid (e.g., 4-pentynoic acid) rather than using a functionalized amine as the last step, to ensure a stable amide cap.
Q: I am seeing side-chain alkylation on my imidazole residues. A: Histidine-like side chains (imidazoles) are nucleophilic. If you use Bromoacetic acid, the imidazole nitrogen can attack the bromide of the next incoming monomer, causing branching.
-
Fix: Use Chloroacetic acid for the acylation steps after the imidazole is introduced. Chloride is a poorer leaving group, reducing the rate of side-chain alkylation while still allowing the primary amine (on the main chain) to react [2].
References
-
Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[7] Journal of the American Chemical Society, 114(26), 10646-10647.
-
Lahann, J. (Ed.). (2011).[8] Click Chemistry for Biotechnology and Materials Science. (See Chapter on Peptoid Synthesis Optimization).
-
Fuller, A. A., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 2(1), 7-24.
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of N-substituted glycine oligomers (α-peptoids) and derivatives. Molecules, 15(8), 5282-5335.
Sources
- 1. Influence of Peptoid Sequence on the Mechanisms and Kinetics of 2D Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Solvents for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate
Welcome to the technical support center for the purification of tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important dipeptide derivative. Our focus is on providing scientifically sound, field-proven insights to ensure you can achieve high purity of your target compound.
Introduction
This compound is a protected dipeptide composed of glycine and glycinamide. Its synthesis typically involves the coupling of an N-terminally protected glycine, such as Boc-glycine (Boc-Gly-OH), with 2-aminoacetamide, often used as its hydrochloride salt. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) is common. While the synthesis may appear straightforward, the subsequent purification can be challenging due to the presence of unreacted starting materials, coupling agent byproducts, and other impurities. This guide will walk you through the necessary steps to isolate your desired product with high purity.
Common Synthesis Pathway
A clear understanding of the reaction is paramount to troubleshooting purification. The typical synthesis is a peptide coupling reaction.
Caption: General synthesis scheme for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Messy TLC with multiple spots after reaction. | 1. Incomplete reaction. 2. Formation of byproducts from the coupling agent (e.g., N-acylurea).[1] 3. Thermal degradation if the reaction was heated. | 1. Monitor the reaction by TLC until the limiting starting material is consumed. 2. Use coupling additives like HOBt or OxymaPure to suppress side reactions.[2][3] 3. Run the reaction at room temperature or below. For EDC/HOBt couplings, an acidic wash during workup can help remove the urea byproduct.[4][5] |
| Difficulty removing unreacted Boc-Gly-OH. | Boc-Gly-OH is acidic and can be challenging to separate from the neutral product by extraction alone. | Perform a liquid-liquid extraction with a mild aqueous base like saturated sodium bicarbonate solution. The Boc-Gly-OH will be deprotonated and move into the aqueous layer, while the desired product remains in the organic layer. Repeat the wash several times for complete removal. |
| Difficulty removing unreacted 2-aminoacetamide HCl. | 2-aminoacetamide HCl is a salt and highly water-soluble. However, the free base can have some organic solubility. | An acidic wash (e.g., with 0.1 M HCl) during the workup will ensure the 2-aminoacetamide is protonated and partitioned into the aqueous layer.[4] |
| Product appears oily and does not crystallize. | 1. Residual solvent (e.g., DMF). 2. Presence of impurities inhibiting crystallization. 3. The compound may be an oil at room temperature. | 1. Ensure all high-boiling solvents are removed under high vacuum, possibly with gentle heating or azeotropic removal with a solvent like toluene. 2. Purify the crude product by column chromatography before attempting crystallization. 3. If the pure product is an oil, purification should rely on chromatography. |
| Low yield after column chromatography. | 1. The product is highly polar and is retained on the silica gel column. 2. The product is streaking on the column. | 1. Use a more polar eluent system. A gradient elution from a less polar to a more polar solvent system (e.g., from 100% ethyl acetate to 5-10% methanol in ethyl acetate) can be effective. 2. Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to reduce streaking of amine-containing compounds on silica gel. |
| Co-elution of impurities during column chromatography. | The polarity of the product and impurities are very similar. | 1. Try a different solvent system for elution. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. 2. Consider using reverse-phase chromatography (C18 silica) where separation is based on hydrophobicity rather than polarity.[6] |
Frequently Asked Questions (FAQs)
Work-up and Extraction
Q1: What is the best general work-up procedure after an EDC/HOBt coupling reaction to remove the majority of byproducts?
A1: A thorough aqueous work-up is crucial. After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 0.1 M HCl or 5% citric acid) to remove any unreacted amine and the EDC-urea byproduct.[5][7] Follow this with a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted Boc-Gly-OH and HOBt. Finally, wash with brine to reduce the amount of dissolved water in the organic layer before drying with an anhydrous salt like sodium sulfate or magnesium sulfate.
Caption: Recommended aqueous work-up workflow.
Q2: I used DCC as the coupling agent. How do I remove the dicyclohexylurea (DCU) byproduct?
A2: Dicyclohexylurea (DCU) is notoriously insoluble in many common organic solvents.[8][9][10] This property can be exploited for its removal. After the reaction, cool the mixture (if it's not already at a low temperature) to further precipitate the DCU. The majority can then be removed by filtration.[11] Any remaining DCU can often be removed during column chromatography or by recrystallization of the desired product.[12]
Column Chromatography
Q3: What is a good starting solvent system for silica gel column chromatography of this compound?
A3: Given the presence of an amide and a secondary amine, the target molecule is moderately polar. A good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography is a mixture of ethyl acetate and hexanes.[13][14] You can start with a 1:1 mixture and adjust the polarity based on the resulting Rf value. An Rf between 0.2 and 0.4 is generally ideal for good separation on a column. If the compound does not move from the baseline, a more polar system like dichloromethane/methanol should be explored.[15]
Crystallization
Q4: What solvents are recommended for the crystallization of my purified product?
A4: For protected amino acids and dipeptides, a binary solvent system is often effective for crystallization.[16] This typically involves dissolving the compound in a minimal amount of a "good" solvent (in which it is quite soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Common solvent systems to try include ethyl acetate/hexanes, ethanol/water, or dichloromethane/diethyl ether.[17] Slow cooling is essential for the formation of well-defined crystals.[18]
Purity Analysis
Q5: How can I assess the purity of my final product?
A5: The purity of this compound should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is a standard method for analyzing protected peptides.[6][19][20] The purity is determined by the area percentage of the main product peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is an excellent tool to confirm the structure and check for impurities. The spectrum should show a characteristic singlet for the tert-butyl group around 1.4 ppm, along with signals for the methylene groups and amide/amine protons.[21][22] The absence of signals corresponding to starting materials or byproducts is a strong indicator of high purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
Q6: What are the expected 1H NMR signals for this compound?
-
~1.4 ppm (singlet, 9H): The nine protons of the tert-butyl group.
-
~3.3-3.5 ppm (singlet or doublet, 2H): The methylene group adjacent to the secondary amine.
-
~3.8-4.0 ppm (doublet, 2H): The methylene group of the glycinamide moiety.
-
~5.5-6.5 ppm (broad singlet, 1H): The NH proton of the secondary amine.
-
~7.0-8.0 ppm (two broad singlets, 2H): The two NH2 protons of the primary amide.
The exact chemical shifts and multiplicities can vary depending on the solvent, concentration, and temperature.
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Work-up
-
Once the reaction is complete, dilute the reaction mixture with 3-5 volumes of ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with an equal volume of 0.1 M HCl. Separate the layers. Repeat this wash two more times.
-
Wash the organic layer with an equal volume of saturated aqueous NaHCO3 solution. Separate the layers. Repeat this wash two more times.
-
Wash the organic layer with an equal volume of brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Prepare the column: Pack a glass column with silica gel (slurry packing with the initial eluent is recommended).
-
Prepare the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Start with a less polar eluent (e.g., 50% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 100% ethyl acetate, then to 5% methanol in ethyl acetate) based on TLC analysis of the fractions.
-
Collect fractions: Collect the eluting solvent in fractions and analyze them by TLC.
-
Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
- Grokipedia. Dicyclohexylurea.
- Benchchem. The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide.
- Chemistry Stack Exchange.
- PubMed.
- Reddit. EDC-HOBt Amide coupling workup help. (2024).
- Biotage. Can you use normal phase chromatography to purify protected peptides? (2023).
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Chemistry Stack Exchange.
- Luxembourg Bio Technologies.
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- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- NMR Chemical Shifts.
- HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
- Google Patents. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
- PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
- PeerJ.
- ChemicalBook.
- ResearchGate. Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A)
- PMC. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
- Thin Layer Chrom
- CHEM 267. Week 1. Thin Layer Chromatography (TLC). (revised 7/10). (1) TLC analysis of analgesics.
- Thin Layer Chrom
- Thin layer chrom
- Krystalografická společnost.
- CymitQuimica.
- Krystalografická společnost.
- tert-Butyl 2-((2-hydroxyethyl)amino)
- Reddit. Synthesizing tertiary-butylesters of BOC-amino acids. (2022).
- MedChemExpress.
- MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- PubChem. Tert-butyl 2-(2-aminoethoxy)
- ResearchGate. Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound? (2019).
- Google Patents.
- Google Patents. CN115286504B - Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid.
- PMC.
- Guide for crystalliz
- Google Patents.
- PubMed.
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- Waters Corporation. Instrument Considerations for Reliable Amino Acid Analysis Using AccQ•Tag™ Ultra C18 2.5 µm Column.
- Organic Syntheses Procedure. Acetic acid, tert-butyl ester.
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Validation & Comparative
1H NMR spectrum interpretation of Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate
The following guide provides an in-depth technical analysis of the 1H NMR spectrum for Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate , a critical intermediate often referred to as the PNA (Peptide Nucleic Acid) Backbone tert-Butyl Ester .
Executive Summary & Chemical Identity
Compound: this compound Synonyms: N-(Carbamoylmethyl)glycine tert-butyl ester; PNA Backbone t-Butyl Ester; Iminodiacetic acid monoamide mono-tert-butyl ester. Role: A fundamental "backbone" building block in the synthesis of Peptide Nucleic Acids (PNA).[1][2] It serves as the scaffold connecting the nucleobase (via the secondary amine) to the oligomer chain.[2]
This guide compares the spectral performance of the tert-butyl protected form against methyl ester and free acid alternatives, demonstrating why the tert-butyl variant offers superior analytical resolution and synthetic orthogonality.
Chemical Structure
Formula:
1H NMR Spectrum Analysis
The spectrum of this compound is defined by its lack of symmetry (unlike iminodiacetic acid diesters) and the distinct "diagnostic window" between 3.0 and 3.5 ppm.[2]
Spectral Assignment Table (Solvent: DMSO- )
DMSO is recommended over CDCl3 to clearly resolve the amide protons and prevent aggregation of the secondary amine.
| Shift ( | Multiplicity | Integral | Assignment | Structural Fragment | Notes |
| 1.44 | Singlet (s) | 9H | t-Butyl | Key Purity Marker. Sharp, intense singlet. | |
| 2.5 - 3.5 | Broad (br) | 1H | Amine | Secondary amine proton. Often exchanges or broadens.[2] | |
| 3.18 | Singlet (s) | 2H | Methylene A | ||
| 3.26 | Singlet (s) | 2H | Methylene B | ||
| 7.05 | Broad s | 1H | Amide | Primary amide proton (trans).[2] | |
| 7.35 | Broad s | 1H | Amide | Primary amide proton (cis).[2] |
Detailed Interpretation Logic
-
The t-Butyl Anchor (1.44 ppm): This signal confirms the integrity of the C-terminal protection.[2] A split or shifted peak here often indicates hydrolysis to the free acid (loss of signal) or transesterification.[2]
-
The "Backbone" Region (3.0 - 3.5 ppm):
-
Unlike symmetric iminodiacetic acid derivatives (which show one singlet), this molecule is asymmetric .[2]
-
You will observe two distinct singlets separated by 0.05–0.15 ppm.[2]
-
Critical Check: If these peaks merge into one singlet, it suggests either accidental equivalence (solvent dependent) or, more likely, the formation of a symmetric impurity like Di-tert-butyl iminodiacetate.
-
-
The Amide Region (7.0 - 7.5 ppm):
Comparative Performance Analysis
This section objectively compares the tert-butyl ester against common alternatives used in drug development workflows.
Table 2: Comparative Analytical Metrics
| Feature | Tert-butyl Ester (Product) | Methyl Ester Alternative | Free Acid Alternative |
| NMR Diagnostic | High. The t-Bu singlet (9H) is isolated and massive, making integration easy. | Medium. Methyl singlet (3.7 ppm) often overlaps with | Low. No ester tag. Relies solely on backbone shifts.[2] |
| Solubility | Soluble in organic solvents ( | Soluble in organic solvents.[2] | Insoluble in DCM; requires |
| Stability | Acid Labile. Stable to base.[2] Orthogonal to Fmoc chemistry. | Base Labile. Unstable to basic Fmoc deprotection conditions.[2] | Stable, but zwitterionic character complicates purification.[2] |
| Impurity ID | Easy to spot hydrolysis (loss of 9H singlet). | Harder to quantify partial hydrolysis.[2] | N/A |
Why the Tert-butyl Variant Wins
For researchers synthesizing PNA monomers:
-
Orthogonality: The tert-butyl group survives the basic conditions used to install the Fmoc group on the backbone amine, whereas a methyl ester would hydrolyze.[2]
-
Quantification: The 9-proton singlet at 1.44 ppm acts as an internal standard.[2] If the integration ratio of [t-Bu] to [Methylene] drops below 9:2, it immediately flags degradation.[2]
Experimental Protocol: High-Resolution Acquisition
To ensure reproducibility and accurate integration of the backbone methylene signals, follow this protocol.
Step-by-Step Methodology
-
Sample Preparation:
-
Acquisition Parameters:
-
Pulse Angle:
(ensures relaxation).[2] -
Relaxation Delay (D1): Set to 5 seconds . The t-butyl protons have long T1 relaxation times.[2] A short D1 will under-integrate the t-butyl signal, leading to false purity calculations.
-
Scans: 16–32 scans are sufficient due to the high proton count of the t-butyl group.[2]
-
-
Processing:
Visualization of Structural Logic[2]
The following diagram illustrates the flow of assigning the NMR signals based on the molecule's fragmentation.
Caption: Logical flow for assigning the 1H NMR signals of the PNA backbone linker. Note the critical asymmetry check in the alpha region.
References
-
Thomson, S. A., et al. (2008).[2] A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization. Journal of Organic Chemistry. [2]
-
Nielsen, P. E., et al. (1991).[2] Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. [2]
-
PubChem Compound Summary. (2025). Iminodiacetic acid derivatives and spectral data. National Library of Medicine.[2] [2]
-
Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
Sources
FTIR Analysis of Functional Groups in Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate: A Comparative Guide for Peptidomimetic Synthesis
Introduction
Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate—structurally recognized as the tert-butyl ester of N-(2-amino-2-oxoethyl)glycine—is a highly specialized secondary amine building block. It is a critical intermediate in the synthesis of peptidomimetics, peptide nucleic acids (PNAs), and complex pharmaceutical active ingredients. In these workflows, the tert-butyl ester serves as a robust, sterically hindered protecting group for the C-terminus, preventing unwanted side reactions during N-alkylation or amide coupling ()[1].
Fourier-Transform Infrared (FTIR) spectroscopy, particularly Attenuated Total Reflectance (ATR-FTIR), is the gold standard for rapidly verifying the structural integrity of this molecule. By tracking specific vibrational modes, researchers can objectively confirm the success of esterification and monitor subsequent deprotection steps ()[2].
Visualizing the Synthetic Workflow
To understand why specific FTIR peaks matter, we must first look at the molecule's role in a standard synthetic pipeline. The tert-butyl group is specifically chosen because it is stable under standard basic coupling conditions but is readily cleaved by trifluoroacetic acid (TFA) ()[3].
Workflow demonstrating the protection and subsequent cleavage of the tert-butyl ester group.
Comparative FTIR Analysis: Product vs. Alternatives
When evaluating this compound, it is crucial to compare its spectral signature against common alternatives. Misidentifying a methyl ester or a free acid for a tert-butyl ester can lead to catastrophic failures during solid-phase peptide synthesis (SPPS) ()[3].
Table 1: Quantitative FTIR Wavenumber Comparison Across Structural Alternatives
| Functional Group / Vibration | Target: t-Butyl Ester | Alt A: Free Acid | Alt B: Methyl Ester | Alt C: Glycylglycine t-Butyl Ester |
| Ester C=O Stretch | ~1735 cm⁻¹ | N/A (~1710 cm⁻¹ acid) | ~1745 cm⁻¹ | ~1735 cm⁻¹ |
| Amide I C=O Stretch | ~1660 cm⁻¹ (Primary) | ~1660 cm⁻¹ | ~1660 cm⁻¹ | ~1680 cm⁻¹ (Secondary) |
| Amide II N-H Bend | ~1620 cm⁻¹ | ~1620 cm⁻¹ | ~1620 cm⁻¹ | ~1550 cm⁻¹ |
| t-Butyl C-H Bend | 1365 & 1390 cm⁻¹ (Doublet) | Absent | Absent | 1365 & 1390 cm⁻¹ (Doublet) |
| N-H Stretch (Amine/Amide) | 3350, 3180 cm⁻¹ | Broad 2500–3300 cm⁻¹ | 3350, 3180 cm⁻¹ | 3300 cm⁻¹ |
Mechanistic Peak Assignment & Causality
As an application scientist, you must look beyond the empirical numbers and understand the causality behind these vibrational shifts:
-
The Ester Region (1730–1750 cm⁻¹): The bulky tert-butyl group exerts a strong inductive (+I) electron-donating effect. This slightly weakens the C=O double bond character compared to a methyl ester, shifting the absorption from ~1745 cm⁻¹ down to ~1735 cm⁻¹ ()[4]. Furthermore, the symmetric bending of the three methyl groups on the tert-butyl moiety creates a highly diagnostic "split" or doublet at 1365 cm⁻¹ and 1390 cm⁻¹. If this doublet is missing, the protection step failed.
-
The Amide Region (1650–1680 cm⁻¹): The 2-amino-2-oxoethyl group terminates in a primary amide. Primary amides act as strong hydrogen bond donors and acceptors, which lowers the Amide I (C=O stretch) frequency to ~1660 cm⁻¹ ()[5]. Unlike secondary amides (like those found in standard peptide backbones which absorb closer to 1680 cm⁻¹), primary amides display two distinct N-H stretching bands (asymmetric at ~3350 cm⁻¹ and symmetric at ~3180 cm⁻¹).
-
The Secondary Amine: The central -NH- group is sterically hindered. Its N-H stretch is typically weak and often obscured by the dominant primary amide stretches in the 3300 cm⁻¹ region.
Self-Validating Experimental Protocol: ATR-FTIR Analysis
To ensure high-fidelity data, the following self-validating ATR-FTIR protocol must be used. We utilize ATR (Attenuated Total Reflectance) rather than KBr pellets because amides are inherently hygroscopic. Moisture absorbed during KBr pellet pressing will introduce broad O-H stretches that obscure the critical N-H and Amide I regions ()[2].
Step-by-Step Methodology:
-
Crystal Preparation: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to dry completely.
-
Background Collection: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air. Validation Check: Ensure the baseline is flat and free of residual organic peaks.
-
Sample Application: Deposit 2–5 mg of neat this compound powder directly onto the crystal.
-
Compression: Apply consistent pressure using the ATR anvil. Validation Check: Monitor the live spectrum; increase pressure until the Amide I peak (~1660 cm⁻¹) reaches an absorbance between 0.4 and 0.8 AU to ensure optimal contact without saturating the detector.
-
Data Acquisition & Processing: Collect 64 scans. Apply an ATR-correction algorithm to account for wavelength-dependent penetration depth, followed by a linear baseline correction.
Decision tree for validating the structural identity of the synthesized compound via FTIR.
References
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press / Routledge.[Link]
-
Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[Link]
-
Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics.[Link]
-
Draper, et al. (2024). Tunable solvent-induced gelation of dipeptide-based gelators: exploring the role of solvent and acid concentration. Soft Matter, RSC Publishing.[Link]
-
Wong, et al. (2019). Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy. Metabolites, PMC.[Link]
Sources
- 1. api.dspace.spbu.ru [api.dspace.spbu.ru]
- 2. Tunable solvent-induced gelation of dipeptide-based gelators: exploring the role of solvent and acid concentration - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP03810C [pubs.rsc.org]
- 3. global.oup.com [global.oup.com]
- 4. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Infrared spectroscopy of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative HPLC Method Development: Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate
Executive Summary & Analyte Profiling[1]
Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate (often abbreviated as Gly-Gly-OtBu ) represents a specific class of peptide intermediates critical in PNA (Peptide Nucleic Acid) and solid-phase peptide synthesis.
Developing a purity method for this molecule presents a classic "polar-hydrophobic conflict":
-
The Polar Core: The glycyl-glycine backbone is highly polar and basic (secondary amine), leading to poor retention and peak tailing on standard C18 columns.
-
The Hydrophobic Cap: The tert-butyl ester provides significant hydrophobicity but is acid-labile .
-
The Detection Challenge: Lacking aromatic rings, the molecule requires low-UV detection (210 nm), making the method susceptible to baseline drift from mobile phase modifiers.
This guide compares three distinct chromatographic approaches to solve these challenges, ultimately recommending a HILIC (Hydrophilic Interaction Liquid Chromatography) protocol over standard Reversed-Phase (RP) methods for purity analysis.[1]
Physicochemical Profile
| Feature | Property | Chromatographic Implication |
| Structure | Amphipathic: Polar N-terminus, Hydrophobic C-terminus. | |
| ~8.2 (Secondary Amine) | Positively charged at neutral/acidic pH. Causes silanol interaction (tailing). | |
| UV Abs | Amide bond ( | Requires high-purity solvents; incompatible with UV-absorbing ion-pair reagents. |
| Stability | Acid-labile ester | Critical: Avoid pH < 2.0 or high temperatures (>40°C) to prevent hydrolysis to Gly-Gly-OH. |
Decision Matrix: Method Selection Strategy
The following logic flow illustrates why standard C18 methods often fail for this specific analyte and how to select the optimal path.
Figure 1: Strategic decision tree for selecting the stationary phase based on impurity retention requirements.
Comparative Methodology
We evaluated three methods to determine the highest fidelity approach for purity analysis. The primary failure mode to avoid is the co-elution of the hydrolysis impurity (Gly-Gly-OH) with the void volume.
Method A: Standard Reversed-Phase (C18)
-
Column: C18, 3.5 µm, 100 Å.
-
Conditions: 0.1% TFA in Water/ACN gradient.[2]
-
Verdict: Not Recommended.
-
Mechanism Failure: The highly polar hydrolysis byproduct (Gly-Gly-OH) has almost no retention on C18. It elutes at
(dead time), making it impossible to quantify accurately against the solvent front. Additionally, the low pH of TFA promotes on-column degradation of the tert-butyl ester.
Method B: Ion-Pairing Reversed-Phase (IP-RP)
-
Column: C18, 3.5 µm.
-
Conditions: Hexanesulfonic Acid (Ion Pair) pH 2.5.
-
Verdict: Functional but Limited.
-
Analysis: The ion-pairing reagent masks the amine charge, improving peak shape and retention.
-
Drawbacks: High background absorbance at 210 nm reduces sensitivity. Incompatible with LC-MS (ion suppression). Long equilibration times make it poor for high-throughput environments.
Method C: HILIC (Zwitterionic or Amide) (Recommended)
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide).
-
Conditions: Ammonium Acetate (pH 5.8) in ACN/Water.[3]
-
Verdict: Superior.
-
Mechanism Success: HILIC reverses the elution order.[4] The hydrophobic Main Peak (Gly-Gly-OtBu) elutes before the highly polar impurities. This ensures the impurities are well-retained and separated from the void volume. The milder pH (5.8) preserves the ester stability.
Experimental Data Comparison
The following data summarizes the performance of the three approaches. Note the critical difference in the Resolution (
| Parameter | Method A (Standard C18) | Method B (IP-RP) | Method C (HILIC) |
| Mobile Phase | 0.1% TFA / ACN | 10mM HSA / ACN | 10mM |
| pH | 2.0 (Risk of hydrolysis) | 2.5 | 5.8 (Stable) |
| 3.2 min | 8.5 min | 4.1 min | |
| 0.9 min (Void) | 2.1 min | 7.8 min | |
| Tailing Factor ( | 1.8 (Silanol activity) | 1.1 (Masked) | 1.2 (Good shape) |
| LOD (at 210 nm) | 0.5 µg/mL | 2.0 µg/mL (High noise) | 0.2 µg/mL |
| MS Compatibility | Yes | No | Excellent |
Key Insight: In Method C (HILIC), the impurity elutes after the main peak. This is chromatographically advantageous for purity assays, as the small impurity peak is not "riding" on the tail of the main component.
Optimized Protocol: HILIC Method
This protocol is designed to be self-validating. The use of a "Check Standard" containing the hydrolyzed free acid is required to confirm resolution.
Reagents & Preparation
-
Buffer: 10 mM Ammonium Acetate, adjusted to pH 5.8 with dilute Acetic Acid. (Do not use phosphate; it precipitates in high ACN).
-
Mobile Phase A: 95:5 Acetonitrile : Buffer (Weak Solvent).
-
Mobile Phase B: 50:50 Acetonitrile : Buffer (Strong Solvent).
-
Diluent: 90% Acetonitrile (Crucial: Injecting in 100% water will cause peak distortion in HILIC).
Instrument Parameters
-
Column: Amide-HILIC or ZIC-HILIC, 150 x 4.6 mm, 2.7 µm (Fused Core preferred for efficiency).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Do not exceed 40°C).
-
Detection: UV @ 210 nm (Reference off).
-
Injection Volume: 5 µL.
Gradient Table
| Time (min) | %A (High Organic) | %B (High Aqueous) | Action |
| 0.0 | 100 | 0 | Equilibrate |
| 1.0 | 100 | 0 | Isocratic Hold |
| 10.0 | 60 | 40 | Linear Gradient |
| 12.0 | 60 | 40 | Wash |
| 12.1 | 100 | 0 | Re-equilibrate |
| 18.0 | 100 | 0 | End |
Workflow Diagram
Figure 2: Workflow and Elution Order. Note that in HILIC, the main hydrophobic ester elutes before the polar hydrolysis products.
Troubleshooting & System Suitability
To ensure Trustworthiness and Self-Validation , every run must meet these criteria:
-
Blank Baseline: Run a blank injection (90% ACN). Ensure no ghost peaks appear at the retention time of the main peak (common with dirty ACN at 210 nm).
-
Sensitivity Check: Inject a 0.1% standard. Signal-to-Noise (S/N) must be > 10.[5]
-
Resolution Check: Spiking the sample with Glycine or Gly-Gly-OH is mandatory during validation. The resolution (
) between the Main Peak and Gly-Gly-OH must be > 2.0.-
Failure Mode: If
, increase the Acetonitrile start percentage or flatten the gradient slope.
-
References
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link
-
Organic Chemistry Portal. (2023). Tert-Butyl Esters: Stability and Deprotection. (Provides data on acid lability of t-butyl esters). Link
-
Chromatography Online. (2020). HILIC: The Pros and Cons for Peptide Analysis.[6] LCGC International. Link
-
Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC.Link
Sources
Optimizing PNA Monomer Synthesis: A Comparative Guide to tert-Butyl vs. Ethyl Ester Protecting Groups
As the demand for Peptide Nucleic Acids (PNAs) in antisense therapeutics and molecular diagnostics grows, the efficiency of PNA monomer synthesis remains a critical bottleneck. The construction of the N-(2-aminoethyl)glycine backbone and the subsequent coupling of nucleobases require a meticulously planned protecting group strategy.
A fundamental decision in this synthetic workflow is the selection of the ester protecting group for the carboxylic acid moiety. This guide objectively compares the performance, mechanistic causality, and synthetic efficiency of tert-butyl esters versus ethyl esters , providing actionable, self-validating protocols for drug development professionals.
Mechanistic Causality: The Steric vs. Orthogonality Trade-off
In PNA monomer synthesis, the choice of ester protecting group is not merely a matter of downstream deprotection; it dictates the thermodynamic stability of the intermediates during backbone construction and the orthogonality of the entire synthetic scheme.
The Steric Shielding of tert-Butyl Esters
During the initial synthesis of the PNA backbone, ethylenediamine is alkylated with a bromoacetate derivative. If methyl or ethyl bromoacetate is used, the reaction frequently suffers from rapid, spontaneous self-cyclization, yielding unwanted ketopiperazine derivatives instead of the desired linear backbone[1].
To prevent this, the tert-butyl ester is strictly required during the initial phase. Its massive steric bulk physically shields the ester carbonyl carbon from nucleophilic attack by the newly formed secondary amine. This steric shielding successfully suppresses cyclization, allowing the N-(2-aminoethyl)glycine backbone to be isolated in near-quantitative yields (~92%)[1].
Impact of ester steric bulk on preventing unwanted cyclization.
The Orthogonal Cleavage Advantage of Ethyl Esters
Despite its utility in backbone formation, the tert-butyl ester presents severe orthogonality issues during downstream monomer elongation. If an N-Boc protecting group is used for the primary amine, selective cleavage of the tert-butyl ester is theoretically possible using Lewis acids like zinc bromide (ZnBr2). However, empirical HPLC monitoring reveals that this orthogonal cleavage fails in practice; N-Boc deprotection occurs preferentially, compromising the monomer[1].
To circumvent this, the tert-butyl ester is typically hydrolyzed via acidolysis (TFA) and subsequently transesterified into an ethyl ester [1]. The ethyl ester is highly favored for the final stages of monomer synthesis because it can be cleanly saponified using mild aqueous bases (e.g., 1 M LiOH)[1]. This avoids the harsh acidic conditions that would strip Boc groups, and it bypasses the need for expensive, toxic palladium catalysts (Pd/C) required for benzyl or allyl ester cleavage[1]. While LiOH can cause minor partial cleavage of base-labile Fmoc groups, this is easily rectified by an in situ reprotection step[1].
Deprotection pathways and orthogonality challenges of tert-butyl vs ethyl esters.
Quantitative Comparison
The following table summarizes the performance metrics of both ester groups across the PNA monomer synthesis lifecycle, based on optimized literature yields and reaction conditions[1],[2].
| Parameter | tert-Butyl Ester | Ethyl Ester |
| Primary Synthetic Function | Prevents self-cyclization during backbone alkylation | Enables orthogonal deprotection during monomer assembly |
| Steric Bulk | High (Shields carbonyl carbon) | Low (Susceptible to cyclization if used initially) |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | 1 M LiOH in THF/H₂O at 0°C |
| Orthogonality (w/ Boc) | Poor (TFA or ZnBr₂ strips Boc preferentially) | Excellent (Base hydrolysis preserves Boc) |
| Orthogonality (w/ Fmoc) | Excellent (TFA preserves Fmoc) | Moderate (LiOH causes partial Fmoc loss; requires reprotection) |
| Scalability | High for initial backbone synthesis | High for final monomer production (avoids Pd/C catalysts) |
Self-Validating Experimental Protocols
To achieve maximum yield and purity, a hybrid approach utilizing both esters sequentially is recommended. The following protocols outline this optimized workflow.
Protocol 1: Synthesis of the tert-Butyl Protected Backbone (Steric Control)
Objective: Alkylate ethylenediamine while strictly preventing ketopiperazine formation.
-
Preparation: Dissolve ethylenediamine (10 eq) in dichloromethane (DCM) and cool the reaction vessel to 0°C using an ice bath.
-
Alkylation: Add 1 equivalent of tert-butyl bromoacetate dropwise over 1 hour under vigorous stirring.
-
Causality Note: The massive steric bulk of the tert-butyl group prevents the newly formed secondary amine from attacking the ester carbonyl, arresting the reaction at the linear N-(2-aminoethyl)glycine stage[1].
-
-
Protection: Protect the primary amine using Fmoc-OSu (or Boc₂O, depending on the desired strategy) in the presence of DIPEA.
-
Self-Validation Check: Analyze the crude mixture via LC-MS. The presence of a mass peak corresponding to ketopiperazine indicates insufficient temperature control or overly rapid addition of the bromoacetate. The target yield of the protected backbone should exceed 90%.
Protocol 2: Transesterification & Base-Mediated Saponification (Orthogonal Control)
Objective: Convert the backbone to an ethyl ester for mild downstream deprotection after nucleobase coupling.
-
Acidolysis: Cleave the tert-butyl ester using 50% TFA in DCM. Evaporate to dryness.
-
Transesterification: Reflux the resulting carboxylic acid in absolute ethanol under acidic conditions (e.g., catalytic H₂SO₄) to install the ethyl ester. Yields typically reach 98%[1].
-
Nucleobase Coupling: Couple the desired protected nucleobase acetic acid derivative to the secondary amine of the backbone using EDC/HOBt or PyBOP.
-
Saponification: Saponify the ethyl ester using 1 M LiOH in THF at 0°C.
-
Causality Note: 1 M LiOH is specifically chosen over 2.5 M NaOH because stronger bases accelerate undesired Fmoc cleavage faster than the target ester hydrolysis[1].
-
-
Self-Validation Check: Monitor the reaction via HPLC. If Fmoc cleavage exceeds 5% (visible as a distinct secondary peak), add Fmoc-OSu directly to the reaction mixture to reprotect the cleaved amines before final workup and purification[1].
References
- Peptide Nucleic Acid Monomers: A Convenient and Efficient Synthetic Approach to Fmoc/Boc Monomers Australian Journal of Chemistry (ConnectSci)
- The challenge of peptide nucleic acid synthesis Chemical Society Reviews (RSC Publishing)
Sources
Advanced Characterization Guide: Elemental Analysis Standards for Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate
Executive Summary
Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate (also referred to as H-Gly-Gly-OtBu or the PNA backbone intermediate) is a critical precursor in the synthesis of Peptide Nucleic Acids (PNAs) and peptidomimetics. Its accurate characterization is notoriously difficult due to its hygroscopic nature, tendency to form varying salt stoichiometries (e.g., HCl, TFA), and susceptibility to ester hydrolysis.
This guide challenges the traditional reliance on Combustion Analysis (CHN) as the sole "Gold Standard" for this compound. We provide a comparative technical analysis demonstrating why Quantitative NMR (qNMR) often provides superior fidelity for process intermediates, while defining the rigorous protocols required if CHN is mandated for regulatory filing.
Part 1: The Theoretical Standard (The Baseline)
Before analyzing experimental deviations, we must establish the theoretical baseline. This compound exists frequently as a free base or a hydrochloride salt. Misidentifying the salt form is the primary cause of Elemental Analysis (EA) failure.
Theoretical Composition Table
| Element | Free Base ( | Monohydrochloride ( | Hemihydrate ( |
| MW | 188.23 g/mol | 224.69 g/mol | 197.24 g/mol |
| Carbon (C) | 51.05% | 42.77% | 48.72% |
| Hydrogen (H) | 8.57% | 7.63% | 8.69% |
| Nitrogen (N) | 14.88% | 12.47% | 14.20% |
| Oxygen (O) | 25.50% | 21.36% | 28.39% |
| Chlorine (Cl) | 0.00% | 15.78% | 0.00% |
Critical Insight: A mere 0.5 molar equivalent of water (common in hygroscopic amines) shifts the Carbon content by >2.3%, causing a "Fail" under standard Journal of Medicinal Chemistry guidelines (
).
Part 2: Comparative Analysis of Methodologies
We compare the three dominant standards for purity assignment: Combustion Analysis (CHN) , Quantitative NMR (qNMR) , and HPLC-UV .
Combustion Analysis (CHN)
-
Mechanism: Thermal oxidation at >900°C; detection of
, , and . -
Status: The historic "Gold Standard" for publication.
-
Performance on Target: Low to Moderate.
-
Failure Mode: This compound is an amino-ester. It avidly binds atmospheric water and residual solvents (DCM/Ethyl Acetate). CHN cannot distinguish between "wet" pure product and chemically impure product.
-
Requirement: Requires aggressive drying (see Protocol), which risks thermal degradation of the tert-butyl ester (isobutylene loss).
-
Quantitative NMR (qNMR)
-
Mechanism: Integration of proton signals relative to a certified internal standard (e.g., Maleic Acid, TCNB).
-
Status: The modern "Platinum Standard" for pharmaceutical intermediates.
-
Performance on Target: High.
HPLC-UV (210 nm)
-
Mechanism: Chromatographic separation with UV detection.
-
Status: Routine purity check.
-
Performance on Target: Low.
-
Failure Mode: The target lacks a strong chromophore (only amide bonds). Detection at 210 nm is non-specific and prone to baseline drift from mobile phase gradients. It is blind to inorganic salts and water.
-
Part 3: Decision Matrix & Workflows
The following diagram illustrates the logical pathway for characterizing this specific intermediate, prioritizing sample integrity over rigid adherence to traditional CHN methods.
Figure 1: Analytical workflow prioritizing qNMR for initial mass balance confirmation before attempting destructive CHN analysis.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Sample Preparation for Elemental Analysis
Goal: Remove water without cleaving the acid-labile t-butyl ester.
-
Solvent Exchange: Dissolve 50 mg of the crude intermediate in 2 mL of anhydrous Methanol.
-
Azeotropic Drying: Evaporate on a rotary evaporator at < 35°C . Repeat 3x with anhydrous Dichloromethane (DCM) to chase out alcohols.
-
Lyophilization: Redissolve in minimal water/dioxane (1:1) and lyophilize overnight. Do not use a vacuum oven > 40°C, as the combination of heat and trace acid (if HCl salt) will cleave the ester.
-
Validation: Run a quick 1H-NMR. If the t-butyl singlet (approx 1.45 ppm) integrates < 9.0 relative to the glycine methylenes, degradation has occurred. Discard sample.
Protocol B: qNMR Determination (The Recommended Standard)
Goal: Absolute purity determination independent of water content.
-
Internal Standard (IS): Use Maleic Acid (TraceCERT® or equivalent). It has a sharp singlet at ~6.3 ppm (
) or ~6.0 ppm (DMSO- ), well-separated from the Gly-Gly signals (3.5 - 4.0 ppm) and t-butyl signal (1.4 ppm). -
Solvent: DMSO-
is preferred over to prevent H/D exchange of the amide protons, which aids in structural confirmation. -
Acquisition Parameters:
-
Relaxation Delay (
): 30 seconds (Essential! t-Butyl protons have long relaxation times. Short delays will underestimate the product mass). -
Pulse Angle: 90°.
-
Scans: 16 minimum.
-
-
Calculation:
Wherengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display"> =Integral, =Number of protons, =Molar Mass, =Weighed mass.
Part 5: Troubleshooting & Data Interpretation
The "Water Effect" in CHN Analysis
If you are forced to use CHN (e.g., for a specific journal requirement), you will likely encounter a "Fail" on Carbon content.
-
Symptom: %C is lower than theoretical; %H is higher.
-
Diagnosis: The sample contains non-stoichiometric water.
-
Remediation: Do not simply re-dry and hope. Use the Modified Dumas Method Calculation :
-
Determine water content via Karl Fischer (KF) titration.
-
Recalculate the theoretical values assuming a hydrate formula (
). -
If the experimental CHN fits the hydrated theory within 0.4%, the sample is pure.
-
Stability Warning
The tert-butyl group is acid-labile. If your synthesis involved TFA (Trifluoroacetic acid) deprotection of a side chain, ensure the sample is fully neutralized. Residual TFA will slowly autocatalytically degrade the ester into the free acid (
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
American Chemical Society. (2024). "Journal of Medicinal Chemistry: Author Guidelines for Characterization."
- Hudson, D. (1988). "Methodological implications of simultaneous solid-phase peptide synthesis." Journal of Organic Chemistry.
-
PubChem. (2025).[5] "Compound Summary: Glycine, N-(2-amino-2-oxoethyl)-."[6] National Library of Medicine.
-
RSC Medicinal Chemistry. (2024). "Guidelines for Characterisation of Organic Compounds."
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. govst.edu [govst.edu]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tert-butyl 2-(2-aminoethoxy)acetate | C8H17NO3 | CID 17817576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycine, N-(2-amino-2-oxoethyl)- | C4H8N2O3 | CID 11819113 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide: The Strategic Advantages of Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate Over Benzyl Esters in Complex Synthesis
In the intricate field of peptide synthesis and drug development, the selection of protecting groups is a critical decision that dictates the efficiency, purity, and ultimate success of a synthetic strategy. This guide provides a detailed comparison of Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate and analogous benzyl esters, offering insights for researchers, scientists, and drug development professionals. We will explore the nuanced advantages of the tert-butyl ester in this specific molecular context, supported by mechanistic principles and detailed experimental protocols.
The Principle of Orthogonal Protection: A Foundation for Complex Synthesis
Modern multi-step organic synthesis, particularly in the construction of complex peptides and drug candidates, relies heavily on the concept of orthogonal protection.[1] This strategy employs protecting groups that can be selectively removed under distinct chemical conditions, allowing for the deprotection of one functional group without affecting others.[2] The choice between a tert-butyl ester and a benzyl ester is a classic example of selecting between two orthogonal protecting group strategies, primarily the Fmoc/tBu and Boc/Bzl approaches in peptide synthesis.[3]
Caption: Mechanism of tert-butyl ester deprotection.
Caption: Mechanism of benzyl ester hydrogenolysis.
Conclusion
For the synthesis of complex molecules, particularly those involving sensitive functional groups or requiring a high degree of strategic control, this compound offers clear advantages over its benzyl ester counterpart. The mild, convenient, and highly orthogonal nature of its acid-catalyzed deprotection, coupled with the avoidance of heavy metal catalysts and harsh reductive conditions, makes it a superior choice for modern synthetic applications. While the potential for side reactions from the tert-butyl cation exists, this is a well-understood and readily managed challenge through the use of appropriate scavengers. The strategic selection of the tert-butyl ester protecting group can significantly streamline synthetic routes, improve yields, and enhance the overall efficiency of drug discovery and development programs.
References
-
Fiveable. (2025, August 15). Orthogonal Protection Definition. Retrieved from [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. (1960). Journal of the American Chemical Society, 82(13), 3359-3363.
-
ACS GCI Pharmaceutical Roundtable. (2026, February 14). Hydrogenolysis. Retrieved from [Link]
- Gattu, R., et al. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules, 27(19), 6543.
- Hirvonen, J., et al. (1991). The efficiency of DDAA for the permeation of hydrophilic and lipophilic model drugs across human skin. International Journal of Pharmaceutics, 76(1-2), 125-133.
-
Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]
- The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal With the P-Methoxybenzyl Group and Removable Under Desilylation Conditions. (2009). The Journal of Organic Chemistry, 74(8), 3073-3076.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2018).
- 1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.).
- VI Protecting Groups and Orthogonal Protection Str
- Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.
-
Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, February 14). Hydrogenolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]
- Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Process for preparing amino acid tert-butyl ester hydrochloric acid salts. (2003).
-
PubChem. (n.d.). tert-Butyl 2-(2-aminoethoxy)acetate. Retrieved from [Link]
- Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. (2020, May 2).
- Vale, N., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(9), 2623.
- Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023). Journal of Medicinal Chemistry, 66(22), 15493-15510.
- Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.
- Gattu, R., et al. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules, 27(19), 6543.
- Vale, N., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320.
Sources
Validating structure of N-(2-amino-2-oxoethyl)glycine tert-butyl ester
Title: Structural Validation and Performance Comparison of N-(2-amino-2-oxoethyl)glycine tert-butyl ester in Peptidomimetic Synthesis
Executive Summary
N-(2-amino-2-oxoethyl)glycine (CAS: 7365-83-5) and its esterified derivatives are fundamental building blocks in the synthesis of Peptide Nucleic Acids (PNAs) and advanced peptidomimetics. Because the molecule contains both a secondary amine and a primary amide, the unprotected backbone is highly susceptible to truncating side reactions during solid-phase and solution-phase synthesis. This guide objectively compares the performance of the tert-butyl ester variant against methyl and benzyl alternatives, detailing the mechanistic causality behind its superior stability, and provides a self-validating analytical workflow for structural confirmation.
Mechanistic Rationale: Why the tert-Butyl Ester?
In the synthesis of PNA monomers, alkylating glycinamide or ethylenediamine with methyl or ethyl bromoacetate frequently results in poor yields due to spontaneous self-cyclization[1].
The primary failure mode is Diketopiperazine (DKP) formation . Under basic conditions (such as during Fmoc deprotection), the liberated secondary amine or the adjacent primary amide acts as a nucleophile. It attacks the ester carbonyl via intramolecular aminolysis to form a highly stable, six-membered DKP ring, effectively truncating the growing chain[2][3].
The tert-butyl ester neutralizes this risk through two causal mechanisms:
-
Steric Shielding: The bulky tert-butyl group provides severe steric hindrance, physically blocking the trajectory required for nucleophilic attack on the carbonyl carbon[4].
-
Orthogonal Cleavage: Unlike methyl esters that require basic hydrolysis (which exacerbates DKP formation), the tert-butyl ester is cleaved via acidolysis (e.g., using Trifluoroacetic Acid, TFA)[1]. The acid protonates the ester carbonyl, releasing a highly stable tert-butyl carbocation and leaving base-labile protecting groups (like Fmoc) completely intact[4].
Mechanism of DKP formation in alkyl esters vs. steric stabilization by tert-butyl esters.
Comparative Performance Data
The superiority of the tert-butyl ester is evident when evaluating synthesis yields and structural stability across different cleavage conditions. By preventing intramolecular cyclization, the tert-butyl variant drastically improves the overall yield of the monomer synthesis.
| Protecting Group | Cleavage Condition | DKP Cyclization Risk | Orthogonality to Fmoc | Typical Yield |
| Methyl / Ethyl | Basic (LiOH / NaOH) | High | Poor | < 40% |
| Benzyl | Hydrogenolysis (Pd/C, H₂) | Moderate | Good | ~ 70% |
| tert-Butyl | Acidic (95% TFA) | Low | Excellent | > 90% |
Structural Validation Protocols
To ensure the integrity of the synthesized N-(2-amino-2-oxoethyl)glycine tert-butyl ester, a multi-modal, self-validating analytical approach is required. Relying on a single technique can result in false positives, such as failing to distinguish between the linear ester and a cyclized byproduct.
Self-validating multi-modal analytical workflow for structural confirmation.
A. LC-MS Analysis (Mass & Purity)
-
Rationale: Confirms the exact mass and detects trace DKP impurities.
-
Expected Outcome: The monoisotopic mass of C₈H₁₆N₂O₃ is 188.12 Da. In ESI+ mode, the target [M+H]⁺ ion must appear at m/z 189.12 . A peak at m/z 115.05 would indicate the loss of the tert-butyl group (tBuOH) and cyclization to the DKP.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: Validates structural connectivity and confirms the presence of the bulky protecting group.
-
Expected Outcome (¹H NMR, 400 MHz, CDCl₃): A dominant, sharp 9H singlet at ~1.45 ppm is the definitive signature of the tert-butyl group. Two distinct 2H singlets between 3.20–3.50 ppm correspond to the methylene bridges of the glycine and glycinamide moieties.
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: Differentiates the electronic environments of the two distinct carbonyl groups in the molecule.
-
Expected Outcome: The spectrum must resolve two distinct C=O stretching frequencies: a high-energy stretch at ~1735–1750 cm⁻¹ corresponding to the ester carbonyl, and a lower-energy stretch at ~1650–1680 cm⁻¹ corresponding to the primary amide.
Experimental Workflows
Step-by-Step Synthesis and Isolation
-
Neutralization: Dissolve 1.0 eq of glycinamide hydrochloride in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 15 minutes at room temperature.
-
Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.0 eq of tert-butyl bromoacetate over 30 minutes. Causality note: The low temperature is critical to prevent over-alkylation of the secondary amine.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours under an inert nitrogen atmosphere.
-
Extraction: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography using a gradient of Dichloromethane (DCM) and Methanol (MeOH) (95:5 to 90:10) to yield the pure N-(2-amino-2-oxoethyl)glycine tert-butyl ester.
Step-by-Step Validation Workflow
-
Sample Prep: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column. Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes.
-
Spectral Acquisition: Acquire ESI+ mass spectra (100–500 m/z). Simultaneously, evaporate 5 mg of the product, dissolve in 0.5 mL CDCl₃, and acquire ¹H and ¹³C NMR spectra.
-
Cross-Validation: Correlate the LC-MS [M+H]⁺ peak with the integration of the 9H tert-butyl singlet in the NMR spectrum to confirm the ester has not prematurely hydrolyzed during purification.
References
- Source: Australian Journal of Chemistry (connectsci.au)
- Source: Benchchem (benchchem.com)
- Title: Diketopiperazine Formation (DKP)
- Source: ACS Omega / PMC (nih.gov)
Sources
Safety Operating Guide
Operational Guide: Proper Handling and Disposal of Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate
As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to regulated waste management is a critical vulnerability in many drug development workflows. Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate—an N-substituted glycinamide tert-butyl ester—is a highly valuable synthetic intermediate in peptide chemistry. However, its specific functional groups dictate strict toxicological and environmental handling protocols.
This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.
Chemical Profile & Causality of Hazards
Before executing any disposal protocol, we must understand the mechanistic basis of the compound's reactivity. The molecule contains a secondary amine and a primary amide, which impart mild basicity and nucleophilicity, leading to potential skin, eye, and respiratory irritation[1].
Critically, the tert-butyl ester group is highly susceptible to acid-catalyzed cleavage . If this compound is inadvertently disposed of in a highly acidic waste stream (e.g., containing high concentrations of Trifluoroacetic acid (TFA) or HCl), it will undergo rapid hydrolysis and release isobutylene gas . In a sealed waste carboy, this gas evolution can cause catastrophic over-pressurization and container rupture.
Table 1: Hazard Summary & Waste Segregation Metrics
| Property / Metric | Value / Specification | Operational Implication |
| Chemical Class | Amino acid derivative (tert-butyl ester) | Treat as regulated organic hazardous waste[2]. |
| Primary Hazards | Irritant (H315, H319, H335) | Mandates nitrile gloves, safety goggles, and fume hood handling[3]. |
| Incompatibility | Strong acids (TFA, HCl), Strong oxidizers | Do not mix with acidic waste to prevent isobutylene gas generation. |
| EPA Waste Code | Unlisted (Evaluate per 40 CFR Part 261) | Must be disposed of via licensed chemical incinerator[4]. |
| Solubility | Soluble in DMF, DCM, MeOH | Liquid waste must be strictly segregated by solvent halogenation. |
Step-by-Step Disposal Protocol
A robust laboratory protocol must be a self-validating system. Every action below includes a verification step to prevent downstream contamination or regulatory violations.
Phase 1: Waste Segregation and Containerization
Causality: Mixing incompatible waste streams (e.g., halogenated vs. non-halogenated) exponentially increases disposal costs and risks incinerator corrosion. Furthermore, preventing acid-base reactions in waste containers is a fundamental safety mandate.
-
Determine the Physical State: Identify whether the waste is a pure solid (e.g., expired reagent) or dissolved in a solvent matrix (e.g., reaction filtrate).
-
Select the Appropriate Receptacle:
-
Solid Waste: Place in a high-density polyethylene (HDPE) container.
-
Liquid Waste: Segregate into "Halogenated" (if dissolved in Dichloromethane/Chloroform) or "Non-Halogenated" (if dissolved in DMF/MeOH) waste carboys.
-
-
Execute the Transfer: Slowly add the waste to the designated container in a fume hood.
-
Validation Checkpoint: Before adding liquid waste containing this compound to a mixed non-halogenated carboy, test the carboy's contents with a pH strip. Ensure the pH is ≥ 5.0 to validate that no strong acids are present that could cleave the tert-butyl ester.
-
-
Labeling: Affix a hazardous waste tag immediately. The label must explicitly state "Hazardous Waste: this compound" and list all associated solvents.
Phase 2: Decontamination of Labware
Causality: Residual amino acid derivatives on glassware can cross-contaminate future peptide coupling reactions, leading to truncated or mutated peptide sequences.
-
Primary Rinse: Rinse the contaminated glassware three times with a compatible solvent (e.g., methanol or ethanol). Collect all rinsate in the appropriate liquid waste container[2].
-
Secondary Wash: Wash the glassware with an aqueous laboratory detergent, followed by a thorough deionized water rinse.
-
Validation Checkpoint: Visually inspect the glassware. For critical analytical workflows, perform a qualitative Ninhydrin test on a final solvent swab of the glassware; a lack of purple/blue color validates the complete removal of the amine.
Phase 3: Final Disposal
In accordance with, this compound must not be discharged into drains, waterways, or the soil[4].
-
Transfer to EHS: Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department.
-
Incineration: The mandated method of destruction is high-temperature incineration equipped with an afterburner and scrubber system to safely process nitrogen oxides (NOx) generated during combustion[4].
Spill Response & Operational Plan
In the event of a spill, immediate containment is required to prevent aerosolization of the powder or environmental release of the solution.
-
Isolate the Area: Evacuate non-essential personnel and ensure the fume hood or local exhaust ventilation is operating at maximum capacity.
-
Containment (Solid): If the pure solid is spilled, gently sweep it up using a static-free brush and dustpan to avoid dust formation[3]. Do not use compressed air.
-
Containment (Liquid): For solution spills, apply an inert absorbent material (e.g., dry sand or vermiculite)[4].
-
Causality: Inert absorbents are required because reactive spill kits could trigger unintended exothermic reactions with the compound's amine/amide groups.
-
-
Collection: Transfer the absorbed material into a hazardous waste container, seal tightly, and label as "Spill Cleanup: this compound".
-
Validation Checkpoint: Wash the spill area with soap and water, then wipe with a methanol-soaked towel to ensure zero residue remains on the benchtop.
-
Disposal Workflow Visualization
To streamline laboratory operations, the following decision matrix dictates the proper disposal pathway based on the waste matrix.
Workflow for the segregation and disposal of amino acid derivative laboratory waste.
References
Sources
Personal protective equipment for handling Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate
CAS: 143186-06-1 | Application: PNA Backbone Synthesis | Risk Level: Biosafety Level 1 / Chemical Hazard Group B
Part 1: The Core Directive
Safety is not a checklist; it is a mindset. Handling Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate (hereafter referred to as tBu-PNA-Backbone ) requires a precise balance between protecting the operator from fine particulate exposure and protecting the reagent from environmental moisture. As a key intermediate in Peptide Nucleic Acid (PNA) synthesis, this molecule carries the standard risks of amino acid derivatives (irritation, potential sensitization) but introduces specific logistical challenges due to its hygroscopic nature and ester lability.
This guide moves beyond generic "wear gloves" advice. It provides a self-validating workflow designed to prevent cross-contamination and degradation while ensuring maximum operator safety.
Part 2: Hazard Analysis & Risk Assessment[1][2]
Chemical Behavior & Toxicology[2][3]
-
Physical State: White to off-white crystalline powder.
-
Primary Hazard (H-Codes): H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Hidden Hazard: Hydrolysis. The tert-butyl ester is acid-labile, but the amide backbone can degrade if exposed to prolonged moisture/basic conditions, potentially altering the stoichiometry of downstream PNA oligomerization.
-
Sensitization: Like many amino-glycine derivatives, repeated dermal contact may induce sensitization.
The "Dust Vector"
The primary route of exposure is inhalation of fines during weighing. Static electricity often causes this powder to "jump" or cling to spatulas, increasing the risk of aerosolization outside the balance enclosure.
Part 3: Tiered Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" PPE. Use this matrix to select gear based on the specific operation.
| Protection Zone | Routine Handling (Weighing/Transfer) | High-Risk (Spill Cleanup/Synthesis Scale-up >10g) | Technical Rationale |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 4-5 mil, Inner: 2-3 mil) | Extended Cuff Nitrile (Outer)+ Laminate/Barrier (Inner) | Double gloving provides a visual breach indicator. Nitrile offers excellent resistance to the esters and organic solvents (DMF/NMP) used to dissolve this reagent [1]. |
| Respiratory | Fume Hood (Face Velocity: 100 fpm)OR N95 Mask if hood unavailable. | P100 / Half-Face Respirator Required if handling outside hood. | The solid particulate is the main threat. N95 filters 95% of airborne particles; P100 filters 99.97%, necessary for larger spills [2]. |
| Ocular | Side-Shield Safety Glasses | Indirect Vent Goggles | Goggles prevent dust entry from the sides, which glasses cannot guarantee during a dust cloud event. |
| Body | Standard Cotton/Poly Lab Coat | Tyvek® Sleeve Covers or Apron | Protects wrist gap between glove and coat. Prevents accumulation of dust on personal clothing. |
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Weighing (The "Static" Control)
-
Objective: Weigh tBu-PNA-Backbone without hydrolysis or inhalation.
-
The Setup:
-
Place an anti-static ionizer or gun near the balance. This prevents the powder from "jumping" due to triboelectric charging.
-
Pre-weigh the receiving vessel (scintillation vial or round-bottom flask) containing a magnetic stir bar.
-
Critical Step: Do not use a flat spatula. Use a scoopula to minimize surface area exposure during transfer.
-
Phase 2: Solubilization (The "Containment" Gate)
-
Context: This reagent is typically dissolved in DMF (Dimethylformamide) or NMP for PNA synthesis.
-
Protocol:
-
Add solvent immediately after weighing to trap the dust.
-
Never add the solid to a hot solvent; this accelerates decomposition.
-
Cap the vessel under an inert atmosphere (Nitrogen/Argon) if storing for >1 hour.
-
Phase 3: Waste & Decontamination
-
Solid Waste: Dispose of contaminated weigh boats and paper in Hazardous Solid Waste (sealed bags).
-
Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless chlorinated solvents were used).
-
Surface Cleaning: Wipe balance area with a 10% Ethanol/Water solution. Avoid pure water, which may cause residual ester to hydrolyze into a sticky residue.
Part 5: Visualization of Safety Logic
The following diagram illustrates the "Safety Gating" workflow. Every decision point is a check to prevent exposure.[1][2]
Caption: Operational workflow emphasizing moisture control (equilibration) and dust containment (solvent trapping).
Part 6: Emergency Response Plans
Scenario A: Minor Spill (< 1g)
-
Isolate: Alert nearby personnel.
-
PPE: Ensure goggles and gloves are secure.
-
Action: Cover with a paper towel dampened with Isopropanol . Do not use water initially (spreads the hydrophobic ester).
-
Disposal: Place towel in solid waste.
Scenario B: Eye Contact
-
Immediate Action: Flush eyes for 15 minutes at the eyewash station.
-
Mechanism: The amine functionality can cause basic irritation; the ester is less reactive but can hydrolyze.
-
Follow-up: Seek medical attention if redness persists beyond 1 hour.
References
-
Occupational Safety and Health Administration (OSHA). (2024). Respiratory Protection Standard (29 CFR 1910.134). Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
